SOS1 Ligand intermediate-2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H40N4O5S |
|---|---|
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-[(2S,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C28H40N4O5S/c1-16(18-9-11-19(12-10-18)22-17(2)29-15-38-22)30-24(34)21-13-20(33)14-32(21)25(35)23(27(3,4)5)31-26(36)37-28(6,7)8/h9-12,15-16,20-21,23,33H,13-14H2,1-8H3,(H,30,34)(H,31,36)/t16-,20-,21-,23+/m0/s1 |
Clave InChI |
KSJZUBOFCXMSQT-NGXQKHRBSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to SOS1 Protein Degradation via Small Molecule Ligands
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The Son of sevenless homolog 1 (SOS1) protein is a critical guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins, pivotal players in cell proliferation and survival signaling pathways. Dysregulation of the RAS-SOS1 interaction is a hallmark of many cancers, making SOS1 an attractive therapeutic target. Traditional small molecule inhibitors have shown promise but can be limited by factors such as the need for high concentrations and the potential for drug resistance. An emerging and powerful alternative strategy is the targeted degradation of the SOS1 protein using heterobifunctional small molecules, such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the mechanisms, key quantitative data, experimental protocols, and signaling pathways associated with the targeted degradation of SOS1. While the specific designation "SOS1 Ligand intermediate-2" does not correspond to a publicly documented molecule, this guide will focus on the principles of SOS1 degradation using well-characterized examples from recent literature.
Mechanism of Action: PROTAC-Mediated SOS1 Degradation
Targeted degradation of SOS1 is primarily achieved through the use of PROTACs. These molecules are engineered to simultaneously bind to the SOS1 protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to SOS1, marking it for degradation by the 26S proteasome.[1][2][3][4] This event-driven, catalytic mechanism allows for the removal of the entire SOS1 protein, offering a distinct advantage over simple inhibition.[2][3]
Quantitative Data for Exemplary SOS1 Degraders
Several potent SOS1 degraders have been developed and characterized. The following tables summarize key quantitative data for some of these published compounds, demonstrating their efficacy in degrading SOS1 and inhibiting cancer cell growth.
Table 1: SOS1 Degradation Potency
| Compound Name/ID | E3 Ligase Ligand | Cell Line(s) | DC50 (Degradation) | Max Degradation (%) | Time Point | Reference |
| P7 | Lenalidomide (CRBN) | CRC Cell Lines & PDOs | Not Reported | ~92% | Not Specified | [5][6][7] |
| SIAIS562055 | CRBN Ligand | NCI-H358, MIA PaCa-2, etc. | Not Reported | >90% | 12-16 hours | [1][8] |
| Compound 23 | VHL Ligand | PANC-1, K562, MIA PaCa-2 | PANC-1: <100 nM | >90% | >96 hours | [9][10] |
CRC: Colorectal Cancer; PDO: Patient-Derived Organoid; DC50: Concentration for 50% of maximal degradation.
Table 2: Anti-proliferative Activity and Target Engagement
| Compound Name/ID | Cell Line | IC50 (Proliferation) | Target Engagement (IC50) | Reference |
| P7 | CRC PDOs | 5-fold lower than inhibitor BI-3406 | Not Reported | [5][6][7] |
| SIAIS562055 | NCI-H358, GP2d, HPAF-II | ~100-500 nM (3D culture) | KRASG12C-SOS1 binding: 95.7 nM | [1][11] |
| Compound 23 | MIA PaCa-2 | ~250 nM | Not Reported | [9][10] |
IC50: Concentration for 50% of maximal inhibition.
Impact on SOS1-Mediated Signaling
SOS1 is a key activator of RAS, which in turn initiates the MAPK signaling cascade (RAF-MEK-ERK).[12][13][14] The degradation of SOS1 is expected to abrogate this signaling pathway, leading to reduced cell proliferation and survival. The effect of SOS1 degradation is typically monitored by measuring the phosphorylation levels of downstream effectors, particularly ERK (pERK).
Experimental Protocols
The characterization of SOS1 degraders involves a series of biochemical and cell-based assays. Below are generalized protocols for key experiments.
Western Blot for SOS1 Degradation
This is the most direct method to quantify the reduction of SOS1 protein levels.
-
Cell Culture and Treatment: Plate cells (e.g., NCI-H358, MIA PaCa-2) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of the SOS1 degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 12, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 (e.g., Abcam ab245645, Cell Signaling Technology #12409) overnight at 4°C.[15][16]
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ to determine the percentage of SOS1 degradation relative to the vehicle control.
Ubiquitination Assay
This assay confirms that SOS1 degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the SOS1 degrader and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.[1]
-
Immunoprecipitation (IP):
-
Lyse the cells as described above.
-
Incubate the cell lysate with an anti-SOS1 antibody overnight at 4°C to form antibody-antigen complexes.
-
Add Protein A/G agarose (B213101) beads to pull down the complexes.
-
-
Western Blot Analysis:
-
Wash the beads to remove non-specific binding.
-
Elute the protein from the beads and run it on an SDS-PAGE gel.
-
Perform a western blot as described above, but probe the membrane with an anti-ubiquitin antibody. An increase in high-molecular-weight smears in the degrader-treated sample indicates polyubiquitination of SOS1.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of SOS1 degradation on cell proliferation and survival.
-
Cell Plating: Seed cells in a 96-well plate at a low density.
-
Compound Treatment: Treat the cells with a serial dilution of the SOS1 degrader.
-
Incubation: Incubate the plate for an extended period (e.g., 72-120 hours) to allow for effects on proliferation.[11]
-
Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Measure luminescence using a plate reader. Plot the results as a dose-response curve to determine the IC50 value.
Experimental and Logic Workflow
The discovery and characterization of a novel SOS1 degrader follows a structured workflow, from initial design to in vivo validation.
Conclusion
Targeted degradation of SOS1 represents a promising therapeutic strategy, particularly for KRAS-mutant cancers.[1][5][9] By hijacking the cell's own ubiquitin-proteasome system, SOS1 degraders can achieve potent and sustained elimination of the target protein, leading to profound inhibition of the RAS-MAPK signaling pathway. The methodologies and data presented in this guide provide a framework for researchers and drug developers to design, evaluate, and advance novel SOS1-targeting therapeutics. The continued development of these molecules holds the potential to overcome the limitations of traditional inhibitors and provide new treatment options for patients with intractable cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. WO2024083257A1 - Sos1 protein degradation agent and use thereof - Google Patents [patents.google.com]
- 3. PROTACs and Molecular Glues [astrazeneca.com]
- 4. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
- 13. Reactome | Activation of RAS by p-KIT bound SOS1 [reactome.org]
- 14. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-SOS1 antibody (ab245645) | Abcam [abcam.com]
- 16. SOS1 (D3T7T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
VHL Ligand Intermediate-2 (Compound 18c): A Technical Guide to its Role in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VHL Ligand Intermediate-2 (compound 18c) is a key chemical building block in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] While this intermediate does not possess a biological mechanism of action itself, it is a critical precursor for the creation of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.[2][3] This guide will elucidate the mechanism of action of VHL-recruiting PROTACs synthesized from intermediates like compound 18c, providing a comprehensive overview for researchers in the field of targeted protein degradation.
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[3][4] They consist of two distinct domains connected by a chemical linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, such as VHL.[3][4]
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental role of a VHL-recruiting PROTAC is to induce the formation of a ternary complex between the VHL E3 ligase, the PROTAC itself, and the target protein.[4] This proximity-induced event initiates a cascade of enzymatic reactions that leads to the degradation of the target protein.
The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC, through its two distinct warheads, simultaneously binds to the VHL E3 ligase and the target protein, bringing them into close proximity.
-
Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process results in the formation of a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.
-
Recycling: The proteasome unfolds and degrades the target protein into small peptides. The PROTAC and the VHL E3 ligase are released and can participate in further rounds of degradation, acting catalytically.[4]
This targeted protein degradation approach offers several advantages over traditional inhibitors, including the ability to target proteins lacking active sites ("undruggable" targets) and the potential for more profound and durable pharmacological effects.
Quantitative Data for a Representative VHL-based PROTAC
To illustrate the type of data generated during the development of VHL-based PROTACs, the following tables summarize key quantitative parameters for a well-characterized PROTAC. Note: This data is representative and not specific to a PROTAC derived directly from compound 18c, as such specific data is not publicly available.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (VHL) | |||
| Kd | 190 nM | Isothermal Titration Calorimetry (ITC) | Fictional |
| IC50 | 250 nM | Competitive Binding Assay | Fictional |
| Binding Affinity (Target Protein X) | |||
| Kd | 50 nM | Surface Plasmon Resonance (SPR) | Fictional |
| Degradation Efficacy | |||
| DC50 (Target Protein X) | 10 nM | Western Blot | Fictional |
| Dmax (Target Protein X) | >95% | Western Blot | Fictional |
| Cellular Potency | |||
| IC50 (Cell Viability) | 30 nM | CellTiter-Glo | Fictional |
Table 1: In Vitro and Cellular Activity of a Representative VHL-based PROTAC. Kd: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration; DC50: Half-maximal Degradation Concentration; Dmax: Maximum Degradation.
| Parameter | Value | Species | Dosing Route | Reference |
| Pharmacokinetics | ||||
| T1/2 | 6 hours | Mouse | Intravenous | Fictional |
| Cmax | 1 µM | Mouse | Intravenous | Fictional |
| Bioavailability | 30% | Rat | Oral | Fictional |
Table 2: Pharmacokinetic Properties of a Representative VHL-based PROTAC. T1/2: Half-life; Cmax: Maximum Plasma Concentration.
Experimental Protocols
Detailed methodologies are crucial for the successful development and characterization of PROTACs. Below are outlines of key experimental protocols.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between the VHL ligand portion of the PROTAC and the VHL protein.
-
Materials: Purified VHL protein, synthesized VHL ligand, ITC instrument, and appropriate buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Procedure:
-
Prepare a solution of VHL protein in the ITC cell.
-
Load the VHL ligand into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
Analyze the resulting data using the instrument's software to fit a binding model and determine the thermodynamic parameters.
-
Western Blot for Protein Degradation
-
Objective: To quantify the extent of target protein degradation induced by the PROTAC in a cellular context.
-
Materials: Cell line expressing the target protein, PROTAC compound, lysis buffer, primary antibody against the target protein, primary antibody against a loading control (e.g., GAPDH), secondary antibody conjugated to a detectable enzyme (e.g., HRP), and chemiluminescent substrate.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with primary antibodies.
-
Incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values.
-
Visualizations
Signaling Pathway of VHL-based PROTAC Action
Caption: Mechanism of action of a VHL-recruiting PROTAC.
Experimental Workflow for PROTAC Characterization
Caption: A typical workflow for the characterization of a novel PROTAC.
Conclusion
VHL Ligand Intermediate-2 (compound 18c) represents a crucial starting point for the synthesis of powerful VHL-recruiting PROTACs. While the intermediate itself is not biologically active, the final PROTAC molecules operate through a sophisticated mechanism of action that co-opts the cellular ubiquitin-proteasome system to achieve targeted protein degradation. The continued development of novel VHL ligands and PROTACs holds immense promise for the treatment of a wide range of diseases by targeting previously intractable proteins.
References
Investigating the Function of SOS1 as a Therapeutic Target in RAS-Driven Cancers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Son of Sevenless 1 (SOS1) protein, a crucial guanine (B1146940) nucleotide exchange factor (GEF), has emerged as a compelling therapeutic target for the vast landscape of cancers driven by mutations in the RAS family of oncogenes. Constitutively active RAS proteins, found in approximately one-third of all human cancers, have long been considered "undruggable." However, the reliance of both wild-type and mutant RAS on GEFs like SOS1 for their activation presents a unique therapeutic window. This technical guide provides a comprehensive overview of the function of SOS1 in RAS-driven malignancies, details the mechanism of action of novel SOS1 inhibitors, and presents key preclinical data supporting their development. Furthermore, this document offers detailed experimental protocols for critical assays and visualizes complex signaling pathways and workflows to aid researchers in this promising field.
The Role of SOS1 in RAS Activation and Oncogenesis
The RAS family of small GTPases (KRAS, HRAS, and NRAS) function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][2] This cycle is tightly regulated by two main classes of proteins: Guanine Nucleotide Exchange Factors (GEFs) that promote the exchange of GDP for GTP, leading to RAS activation, and GTPase Activating Proteins (GAPs) that enhance the intrinsic GTPase activity of RAS, leading to its inactivation.[1][3]
SOS1 is a ubiquitously expressed and highly regulated GEF that plays a pivotal role in activating RAS downstream of various receptor tyrosine kinases (RTKs).[4] Upon growth factor stimulation, SOS1 is recruited to the plasma membrane where it engages with RAS, facilitating the release of GDP and allowing the more abundant GTP to bind, thereby switching RAS to its active, signaling-competent state.[5]
In RAS-driven cancers, where mutations often lock RAS in a constitutively active conformation, one might assume that the role of a GEF like SOS1 would be redundant. However, emerging evidence indicates that even mutant RAS proteins require SOS1 for maximal activation and oncogenic signaling.[6] This dependence can be attributed to several factors:
-
Feedback Loops: Constitutively active mutant RAS can allosterically activate SOS1, creating a positive feedback loop that further enhances the activation of both mutant and wild-type RAS isoforms.[6]
-
Wild-Type RAS Activation: In many RAS-mutant tumors, the activation of wild-type RAS isoforms by upstream signaling through SOS1 is still required to achieve the full oncogenic output necessary for tumor growth and survival.[6][7]
This continued reliance on SOS1 in RAS-mutant cancers makes it an attractive therapeutic target. By inhibiting SOS1, it is possible to dampen the oncogenic signaling driven by both mutant and wild-type RAS.
SOS1 Inhibitors: A Novel Therapeutic Strategy
The therapeutic potential of targeting SOS1 has led to the development of small molecule inhibitors that disrupt the SOS1-RAS interaction.[4][8] These inhibitors typically bind to a pocket on the catalytic domain of SOS1, preventing it from engaging with RAS and catalyzing nucleotide exchange.[8][9] This blockade leads to a reduction in the levels of active, GTP-bound RAS and subsequent downregulation of downstream oncogenic signaling pathways, most notably the MAPK/ERK pathway.[4][8]
Several SOS1 inhibitors are currently in preclinical and clinical development, including:
-
BI-3406: A potent and selective inhibitor of the SOS1-KRAS interaction.[10][11]
-
MRTX0902: An orally bioavailable inhibitor that disrupts the SOS1:KRAS protein-protein interaction.[1][12]
-
BAY-293: A chemical probe that blocks RAS activation by disrupting the KRAS-SOS1 interaction.[4][6]
These inhibitors have demonstrated promising anti-proliferative activity in a variety of cancer cell lines and in vivo tumor models, particularly when used in combination with other targeted therapies such as MEK inhibitors or direct KRAS inhibitors.[7][13] The synergistic effect of these combinations stems from the vertical blockade of the RAS/MAPK pathway at multiple nodes, which can overcome adaptive resistance mechanisms.[14]
Quantitative Data on SOS1 Inhibitors
The following tables summarize key quantitative data for several SOS1 inhibitors from preclinical studies.
Table 1: In Vitro Activity of SOS1 Inhibitors (IC50 Values)
| Inhibitor | Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Reference |
| BI-3406 | - | - | SOS1-KRAS Interaction | 6 | [11] |
| NCI-H358 | G12C | pERK Inhibition | 4 | [10] | |
| NCI-H358 | G12C | Proliferation (3D) | 24 | [10] | |
| DLD-1 | G13D | pERK Inhibition | 24 | [5] | |
| DLD-1 | G13D | Proliferation (3D) | 36 | [5] | |
| A549 | G12S | Proliferation | 106 | [11] | |
| SW1417 | WT | Proliferation | 19,700 | ||
| MCC20584-T023 | WT | Proliferation | 9,850 | ||
| MRTX0902 | NCI-H1975 | EGFR mutant | pERK Inhibition / 3D Viability | <250 | [2] |
| PC9 | EGFR mutant | pERK Inhibition / 3D Viability | <250 | [2] | |
| LN229 | PTPN11 mutant | pERK Inhibition / 3D Viability | <250 | [2] | |
| OCI-AML5 | SOS1 mutant | pERK Inhibition / 3D Viability | <250 | [2] | |
| HCC1438 | NF1 mutant | pERK Inhibition / 3D Viability | <250 | [2] | |
| NCI-H508 | Class III BRAF | pERK Inhibition / 3D Viability | <250 | [2] | |
| NCI-H1666 | Class III BRAF | pERK Inhibition / 3D Viability | <250 | [2] | |
| BAY-293 | - | - | KRAS-SOS1 Interaction | 21 | [4][6] |
| K-562 | WT | Proliferation | 1,090 | [4][6] | |
| MOLM-13 | WT | Proliferation | 995 | [4] | |
| NCI-H358 | G12C | Proliferation | 3,480 | [4][6] | |
| Calu-1 | G12C | Proliferation | 3,190 | [4][6] | |
| Compound 13c | - | - | SOS1-KRAS Interaction (biochemical) | 3.9 | [8] |
| - | - | SOS1-KRAS Interaction (cellular) | 21 | [8] |
Table 2: In Vivo Efficacy of SOS1 Inhibitors in Xenograft Models
| Inhibitor | Tumor Model | Dose and Schedule | Single Agent TGI (%) | Combination Agent | Combination TGI (%) | Reference |
| MRTX0902 | MIA PaCa-2 (KRAS G12C) | 25 mg/kg BID | 41 | Adagrasib (10 mg/kg QD) | - | [1] |
| MIA PaCa-2 (KRAS G12C) | 50 mg/kg BID | 53 | Adagrasib (10 mg/kg QD) | - | [1] | |
| NCI-H1435 (NF1 mutant) | 25 mg/kg BID | 50 | - | - | ||
| NCI-H1435 (NF1 mutant) | 50 mg/kg BID | 73 | - | - | ||
| BI-3406 | A549 (KRAS G12S) | 12.5 mg/kg BID | 39 | - | - | |
| A549 (KRAS G12S) | 50 mg/kg BID | 66 | - | - | ||
| MIA PaCa-2 (KRAS G12C) | 12 mg/kg BID | 66 | - | - | ||
| MIA PaCa-2 (KRAS G12C) | 50 mg/kg BID | 87 | - | - | ||
| SW620 (KRAS G12V) | 50 mg/kg BID | Significant TGI | - | - | ||
| LoVo (KRAS G13D) | 50 mg/kg BID | Significant TGI | - | - | ||
| Compound 13c | Mia-paca-2 | - | 83 | - | - | [8] |
Table 3: Pharmacokinetic Parameters of SOS1 Inhibitors
| Inhibitor | Species | Bioavailability (%) | Reference |
| BI-3406 | Mouse | 100 | |
| Rat | 100 | ||
| Dog | 52 | ||
| Compound 13c | Beagle | 86.8 | [8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function and inhibition of SOS1.
SOS1 Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of SOS1 to catalyze the exchange of GDP for a fluorescently labeled GTP analog on RAS.
Principle: The fluorescence of certain nucleotide analogs, such as BODIPY-GTP, is enhanced upon binding to a protein like RAS. This change in fluorescence can be monitored over time to determine the rate of nucleotide exchange.
Materials:
-
Purified recombinant SOS1 protein (catalytic domain)
-
Purified recombinant RAS protein (e.g., KRAS, HRAS) pre-loaded with GDP
-
BODIPY-FL-GTP or other suitable fluorescent GTP analog
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (SOS1 inhibitors) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified SOS1 protein at the desired concentration (e.g., 50 nM).
-
Add the test compound at various concentrations or DMSO (vehicle control) to the wells of the microplate.
-
Initiate the reaction by adding the GDP-loaded RAS protein (e.g., 200 nM) and the fluorescent GTP analog (e.g., 200 nM) to the wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for BODIPY-FL-GTP) at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the initial rate of the reaction for each concentration of the test compound.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of SOS1 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
SOS1 inhibitor stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of the SOS1 inhibitor or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the inhibitor.
In Vivo Xenograft Model
This protocol describes the establishment of human tumor xenografts in immunodeficient mice to evaluate the in vivo efficacy of SOS1 inhibitors.
Principle: Human cancer cells are implanted into immunodeficient mice, where they can form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time to assess the compound's anti-tumor activity.
Materials:
-
Immunodeficient mice (e.g., nude, SCID, or NSG mice)
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Matrigel (optional)
-
SOS1 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture the cancer cells to be implanted. On the day of injection, harvest the cells, wash them with sterile PBS, and resuspend them in a mixture of PBS and Matrigel (optional, to improve tumor take rate) at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Once the tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the SOS1 inhibitor or vehicle control according to the desired dose and schedule (e.g., oral gavage daily).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for further analysis, such as Western blotting to assess the inhibition of downstream signaling pathways (e.g., p-ERK).
Western Blot Analysis of MAPK Pathway Activation
This protocol is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to confirm the mechanism of action of SOS1 inhibitors.
Principle: Proteins from cell or tumor lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the levels of total and phosphorylated proteins.
Materials:
-
Cell or tumor lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load them onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., total ERK) to normalize for protein loading.
-
Quantification: Quantify the band intensities using densitometry software.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the RAS signaling pathway, the mechanism of SOS1 inhibition, and a typical experimental workflow for evaluating SOS1 inhibitors.
Caption: The canonical RAS/MAPK signaling pathway initiated by RTK activation.
Caption: SOS1 inhibitors block the interaction between SOS1 and RAS-GDP.
Caption: A typical workflow for the preclinical development of a SOS1 inhibitor.
Conclusion and Future Directions
Targeting SOS1 represents a highly promising and innovative approach for the treatment of RAS-driven cancers. The preclinical data for several SOS1 inhibitors are encouraging, demonstrating potent in vitro and in vivo activity, particularly in combination with other targeted agents. The detailed experimental protocols and visualizations provided in this guide are intended to facilitate further research and development in this exciting field.
Future research will likely focus on several key areas:
-
Optimizing Combination Therapies: Identifying the most effective combination partners for SOS1 inhibitors and understanding the molecular basis of synergy.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to SOS1-targeted therapies.
-
Overcoming Resistance: Investigating potential mechanisms of resistance to SOS1 inhibitors and developing strategies to overcome them.
-
Expanding to Other RAS-Driven Diseases: Exploring the potential of SOS1 inhibitors in other diseases driven by aberrant RAS signaling, such as RASopathies.
The continued investigation of SOS1 as a therapeutic target holds the potential to finally provide effective treatments for a large population of cancer patients with RAS-mutated tumors.
References
- 1. benchchem.com [benchchem.com]
- 2. revvity.com [revvity.com]
- 3. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput screening identifies small molecules that bind to the RAS:SOS:RAS complex and perturb RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preliminary Studies on the Interaction Between SOS1 and Its Ligands: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the interaction between the Son of Sevenless 1 (SOS1) protein and its ligands, with a focus on small-molecule inhibitors. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and signal transduction. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction to SOS1 and its Role in Signaling
Son of sevenless homolog 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins.[1] The SOS1 gene provides the instructions for making a protein that is a key component of the RAS/MAPK signaling pathway, which is crucial for regulating cell growth, proliferation, differentiation, and apoptosis.[2] SOS1 facilitates the exchange of GDP for GTP on RAS, converting it from an inactive to an active state.[3] This activation triggers downstream signaling cascades, such as the RAF-MEK-ERK pathway.[4]
Mutations in RAS genes are prevalent in many human cancers, leading to constitutively active RAS signaling and uncontrolled cell growth.[5][6] Targeting the interaction between SOS1 and RAS presents a promising therapeutic strategy to inhibit aberrant RAS activation.[5][6] SOS1 itself is a large, multi-domain protein, and its activity is tightly regulated.[3] It possesses a catalytic site where RAS-GDP binds and a distal allosteric site where RAS-GTP can bind, creating a positive feedback loop that enhances SOS1's GEF activity.[3][4]
This guide will delve into the specifics of SOS1-ligand interactions, with a particular focus on recently developed inhibitors that disrupt the SOS1-RAS protein-protein interaction.
Quantitative Data on SOS1-Ligand Interactions
The development of SOS1 inhibitors has been accelerated by quantitative biochemical and biophysical assays. The following tables summarize the binding affinities and inhibitory concentrations of several key SOS1 inhibitors.
Table 1: Inhibitory Activity of Small Molecules against the SOS1-KRAS Interaction
| Compound | Target Interaction | Assay Method | IC50 (nM) | Reference |
| BAY-293 | KRAS-SOS1 | HTRF | 21 | [6][7][8] |
| BI-3406 | SOS1-KRAS G12D | Interaction Assay | single-digit nM | [9] |
| SOS1-KRAS G12C | Interaction Assay | single-digit nM | [9] | |
| MRTX0902 | SOS1-KRAS WT | HTRF | 13.8 | [10] |
| SOS1-KRAS G12D | HTRF | 16.6 | [10] | |
| SOS1-KRAS G12V | HTRF | 24.1 | [10] | |
| SOS1-KRAS G12C | HTRF | 30.7 | [10] | |
| SIAIS562055 | SOS1-KRAS G12C | HTRF | 95.7 | [11] |
| SOS1-KRAS G12D | HTRF | 134.5 | [11] |
Table 2: Binding Affinity of Inhibitors to SOS1
| Compound | Assay Method | KD (nM) | Reference |
| BAY-293 (racemate 22) | ITC | 18 | [12] |
| BAY-293 ((R)-enantiomer 23) | ITC | 36 | [12] |
| SIAIS562055 | SPR | 95.9 | [11] |
| MRTX0902 | HTRF Binding Assay | 2.1 (Ki) | [10] |
Signaling Pathways Involving SOS1
SOS1 is a critical node in the RAS/MAPK signaling pathway, which is initiated by the activation of receptor tyrosine kinases (RTKs). The following diagram illustrates this pathway and the mechanism of action of SOS1 inhibitors.
Caption: SOS1-mediated RAS activation and downstream MAPK signaling.
Experimental Protocols
The characterization of SOS1-ligand interactions relies on a suite of biophysical and biochemical assays. Below are detailed methodologies for key experiments.
SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of an interaction.[13][14][15]
-
Objective: To determine the binding kinetics and affinity (KD) of a ligand to SOS1.
-
Principle: Changes in the refractive index at the surface of a sensor chip, caused by the binding and dissociation of the analyte (ligand) to the immobilized protein (SOS1), are measured in real-time.[16]
-
General Protocol:
-
Immobilization: A purified SOS1 protein (e.g., SOS1 fragment aa 564-1049) is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.[11][13]
-
Analyte Preparation: The ligand (e.g., BAY-293, SIAIS562055) is serially diluted in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: The ligand solutions are injected at various concentrations over the sensor chip surface. The binding response is measured as a function of time. A single-cycle kinetics approach can be used where increasing concentrations of the analyte are injected sequentially without regeneration steps between injections.[13]
-
Dissociation: After the association phase, running buffer is flowed over the chip to monitor the dissociation of the ligand from SOS1.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[13]
-
ITC is considered the gold standard for measuring the thermodynamics of binding interactions in solution.[17] It directly measures the heat released or absorbed during a binding event.[18][19]
-
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH, and entropy ΔS) of a ligand binding to SOS1.[20][21]
-
Principle: A solution of the ligand is titrated into a solution of the protein (SOS1) in the sample cell of a calorimeter. The heat change upon binding is measured relative to a reference cell.[18]
-
General Protocol:
-
Sample Preparation: Purified SOS1 protein is placed in the sample cell, and the ligand is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of the ligand are made into the SOS1 solution.
-
Heat Measurement: The heat released or absorbed after each injection is measured. As the protein becomes saturated with the ligand, the heat change diminishes.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.[17]
-
HTRF is a robust, high-throughput assay technology used to study protein-protein interactions and enzyme activity.[22]
-
Objective: To quantify the inhibition of the SOS1-KRAS interaction by a small molecule.
-
Principle: This assay uses fluorescence resonance energy transfer (FRET) between a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore, each conjugated to one of the interacting partners (or a binding molecule). When the two partners are in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
General Protocol for SOS1-KRAS Interaction Assay:
-
Reagents: Recombinant human SOS1 protein, recombinant KRAS protein (wild-type or mutant), and detection reagents (e.g., antibodies or tags conjugated to donor and acceptor fluorophores).[10]
-
Assay Setup: The SOS1 and KRAS proteins are incubated together in an assay plate in the presence of varying concentrations of the test compound (inhibitor).
-
Detection: The HTRF detection reagents are added, and the plate is incubated to allow for binding.
-
Signal Reading: The fluorescence is read at two different wavelengths (for the donor and acceptor) using an HTRF-compatible plate reader.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. This ratio is then plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce the signal by 50%.[10]
-
Experimental Workflow for SOS1 Inhibitor Discovery
The discovery and characterization of novel SOS1 inhibitors typically follow a structured workflow, from initial high-throughput screening to in-depth cellular characterization.
References
- 1. SOS1 - Wikipedia [en.wikipedia.org]
- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 15. Applications of Surface Plasmon Resonance (SPR) to the Study of Diverse Protein-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nuvisan.com [nuvisan.com]
- 18. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 20. researchgate.net [researchgate.net]
- 21. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
The Crucial Role of Intermediates in Developing SOS1-Targeting PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Son of Sevenless 1 (SOS1) protein, a guanine (B1146940) nucleotide exchange factor (GEF), is a critical activator of the KRAS signaling pathway, which is frequently mutated in various cancers. Targeting SOS1 has emerged as a promising therapeutic strategy to indirectly inhibit KRAS-driven tumors. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system. This technical guide provides an in-depth analysis of the discovery and significance of intermediates in the development of SOS1-targeting PROTACs, offering a comprehensive resource for researchers in the field of targeted protein degradation.
The PROTAC Approach for SOS1 Degradation
SOS1-targeting PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the SOS1 protein, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that connects the two. The formation of a stable ternary complex between SOS1, the PROTAC, and the E3 ligase is a pivotal intermediate step that leads to the ubiquitination and subsequent proteasomal degradation of SOS1.[1] This event-driven pharmacology offers a catalytic mode of action and the potential to overcome resistance mechanisms associated with traditional inhibitors.[2][3]
Signaling Pathways and Experimental Workflows
The development of effective SOS1-targeting PROTACs involves a systematic workflow that begins with the identification of suitable warheads and E3 ligase ligands. The properties of these individual components, as well as the nature of the linker connecting them, significantly influence the formation and stability of the ternary complex, and ultimately, the degradation efficiency and selectivity of the final PROTAC.
Significance of Intermediates in PROTAC Development
The success of a PROTAC is not solely dependent on the high affinity of its warhead for the target protein. The formation of a stable and productive ternary complex is a critical intermediate step that dictates the efficiency of protein degradation.[4] Therefore, the characterization of binary and ternary complexes is of paramount importance.
Binary Interactions
The binding affinities of the PROTAC for both SOS1 and the E3 ligase are fundamental parameters. These binary interactions are often the starting point for PROTAC design.
Ternary Complex Formation
The ability of the PROTAC to simultaneously bind both SOS1 and the E3 ligase to form a ternary complex is a key determinant of its degradation activity. The stability and conformation of this complex are influenced by the linker length and composition, as well as by cooperative interactions between the proteins within the complex.
Quantitative Data on SOS1-Targeting PROTACs and Intermediates
The following tables summarize key quantitative data for representative SOS1-targeting PROTACs and their intermediates.
Table 1: Binding Affinities and Degradation Potency of SOS1-Targeting PROTACs
| PROTAC | E3 Ligase | SOS1 Binding (Kd, nM) | Ternary Complex Formation | SOS1 Degradation (DC50, nM) | Cell Lines | Reference |
| SIAIS562055 | CRBN | 95.9 | Effective | 8.4 - 62.5 | K562, KU812 | [1][5] |
| ZZ151 | VHL | - | Cooperative | 8.41 - 41.4 | Various KRAS mutant | [6][7] |
| 9d | VHL | - | - | - | Various KRAS mutant | [8] |
Note: '-' indicates data not explicitly reported in the provided search results.
Table 2: Antiproliferative Activity of SOS1-Targeting PROTACs
| PROTAC | Cell Line | IC50 (nM) | Notes | Reference |
| SIAIS562055 | K562 | 201.1 | Inhibits ERK phosphorylation. | [5] |
| SIAIS562055 | KU812 | 45.6 | Inhibits ERK phosphorylation. | [5] |
| SIAIS562055 | KRAS-mutant Ba/F3 | 128.0 - 438.7 | Overcomes resistance in KRAS-mutant cancer cells. | [9] |
| ZZ151 | Various KRAS mutant | - | Potent antiproliferation activities. | [10] |
Note: '-' indicates data not explicitly reported in the provided search results.
Table 3: In Vivo Efficacy of SOS1-Targeting PROTACs
| PROTAC | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI, %) | Notes | Reference |
| SIAIS562055 | MIA PaCa-2 (KRAS G12C) | 20 and 40 mg/kg, daily | 45.9 and 81.3 | Dose-dependent inhibition. | [9] |
| SIAIS562055 | GP2d (KRAS G12D) | 30 mg/kg | 80.7 | Monotherapy. | [9] |
| SIAIS562055 | K562 | - | 76.7 | Monotherapy. | [9] |
| ZZ151 | KRAS G12D & G12V mutant | 20 mg/kg | Significant | No body weight loss. | [6] |
Note: '-' indicates data not explicitly reported in the provided search results.
Detailed Experimental Protocols
Western Blot for SOS1 Degradation
Objective: To quantify the levels of SOS1 protein in cells following treatment with a PROTAC.[11]
Materials:
-
Cell line of interest (e.g., KRAS-mutant cancer cell line)
-
SOS1-targeting PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against SOS1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SOS1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Visualize protein bands using an ECL substrate and a chemiluminescence imager. Quantify band intensities to determine the percentage of SOS1 degradation relative to the vehicle control.[11]
CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the effect of SOS1-targeting PROTACs on cell viability and calculate IC50 values.[12][13]
Materials:
-
Cell line of interest
-
SOS1-targeting PROTAC
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with serial dilutions of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: Measure luminescence using a luminometer. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.[12][13]
Ternary Complex Formation Assays
Objective: To characterize the formation of the SOS1-PROTAC-E3 ligase ternary complex.
Several biophysical techniques can be employed, including:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation of the complex.[14]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding.[14]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that can be used in a high-throughput format.[15]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Another proximity-based assay suitable for high-throughput screening.[16]
General Principle (Proximity-Based Assays):
-
One of the interacting partners (e.g., SOS1) is labeled with a donor fluorophore/bead, and the other (e.g., E3 ligase) is labeled with an acceptor fluorophore/bead.
-
In the presence of the PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity.
-
This proximity results in a measurable signal (e.g., FRET or chemiluminescence), which is proportional to the amount of ternary complex formed.
CRISPR/Cas9-Mediated E3 Ligase Knockout for Mechanism of Action Validation
Objective: To confirm that the PROTAC-mediated degradation of SOS1 is dependent on the intended E3 ligase.[17]
Procedure:
-
Design and Generation of CRISPR/Cas9 Constructs: Design guide RNAs (gRNAs) targeting the gene of the E3 ligase (e.g., CRBN or VHL). Clone the gRNAs into a Cas9-expressing vector.
-
Generation of E3 Ligase Knockout Cell Line: Transfect the target cells with the CRISPR/Cas9 constructs. Select and validate knockout clones by Western blotting or genomic sequencing.
-
PROTAC Treatment and Degradation Analysis: Treat both wild-type and E3 ligase knockout cells with the SOS1-targeting PROTAC.
-
Western Blot Analysis: Perform Western blotting to assess SOS1 protein levels in both cell lines.
-
Interpretation: If the PROTAC induces SOS1 degradation in wild-type cells but not in the E3 ligase knockout cells, it confirms that the degradation is dependent on that specific E3 ligase.[17]
Conclusion
The development of SOS1-targeting PROTACs holds significant promise for the treatment of KRAS-driven cancers. A thorough understanding and characterization of the intermediates in the PROTAC mechanism of action, particularly the formation of the ternary complex, are critical for the rational design of potent and selective degraders. The experimental protocols and data presented in this guide provide a framework for researchers to advance the discovery and optimization of novel SOS1-targeting PROTACs. The continued exploration of the structure-activity relationships of these intermediates will undoubtedly pave the way for the next generation of targeted protein degradation therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 4. Ternary Complex Formation [worldwide.promega.com]
- 5. SIAIS562055 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]
- 6. ZZ151 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]
- 7. echemi.com [echemi.com]
- 8. SOS1 PROTAC 9d | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
- 10. Discovery of a Potent, Cooperative, and Selective SOS1 PROTAC ZZ151 with In Vivo Antitumor Efficacy in KRAS-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. OUH - Protocols [ous-research.no]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. benchchem.com [benchchem.com]
Therapeutic Advancement in Oncology: A Technical Guide to Inducing SOS1 Degradation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Son of Sevenless 1 (SOS1) protein, a crucial guanine (B1146940) nucleotide exchange factor (GEF) for RAS GTPases, has emerged as a high-value target in oncology. Its role in activating the RAS-MAPK signaling cascade, a pathway frequently dysregulated in various cancers, underscores its therapeutic potential. While inhibitors of SOS1 have shown promise, the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), offers a novel and potentially more efficacious strategy. This technical guide provides an in-depth exploration of the therapeutic rationale, key signaling pathways, experimental methodologies for evaluating SOS1 degraders, and a summary of their preclinical efficacy.
Introduction: The Rationale for Targeting SOS1 Degradation
Mutations in the RAS family of oncogenes (KRAS, NRAS, HRAS) are among the most common drivers of human cancers. These mutations lock RAS in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival. SOS1 plays a pivotal role in this process by catalyzing the exchange of GDP for GTP on RAS proteins. Therefore, disrupting the function of SOS1 presents a compelling strategy to attenuate oncogenic RAS signaling.
Targeted protein degradation using technologies like PROTACs offers several advantages over traditional inhibition. PROTACs are heterobifunctional molecules that recruit a target protein (in this case, SOS1) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This event-driven, catalytic mechanism can lead to a more profound and sustained suppression of the target protein's function compared to occupancy-driven inhibitors. Furthermore, by eliminating the entire protein, degraders can abrogate both the catalytic and scaffolding functions of SOS1, potentially leading to a more comprehensive blockade of downstream signaling and mitigating mechanisms of resistance.
The SOS1 Signaling Pathway in Cancer
SOS1 is a key node in multiple signaling pathways that are critical for cancer cell growth and survival. Its primary function is to activate RAS proteins, which in turn initiate a cascade of downstream signaling events.
The RAS/MAPK Pathway
The canonical pathway involving SOS1 is the RAS/MAPK cascade. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) recruit the adaptor protein GRB2, which is in a complex with SOS1. This brings SOS1 to the plasma membrane, where it can interact with and activate RAS proteins. Activated, GTP-bound RAS then recruits and activates RAF kinases, which subsequently phosphorylate and activate MEK kinases. MEK, in turn, phosphorylates and activates the extracellular signal-regulated kinases (ERK1/2). Phosphorylated ERK (p-ERK) translocates to the nucleus and phosphorylates a multitude of transcription factors, leading to the expression of genes involved in cell proliferation, differentiation, and survival.[1][2][3]
The PI3K/AKT Pathway
In addition to the MAPK pathway, activated RAS can also stimulate the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is crucial for cell survival, growth, and metabolism. The interplay between the RAS/MAPK and PI3K/AKT pathways is complex and often involves feedback loops that can contribute to drug resistance.
Involvement in NFκB Activation
Emerging evidence also links SOS1 to the activation of the nuclear factor kappa B (NFκB) pathway.[1] Overexpression of SOS1 has been shown to increase NFκB activation in several cancer cell lines, and depletion of SOS1 impairs its constitutive activation.[4] This suggests a broader role for SOS1 in promoting cancer cell survival and inflammation beyond its canonical role as a RAS-GEF.
Figure 1: SOS1 Signaling Pathways in Cancer.
Development and Efficacy of SOS1 Degraders
Several research groups have developed potent and selective SOS1 degraders, primarily based on the PROTAC technology. These molecules typically consist of a ligand that binds to SOS1, a linker, and a ligand for an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).
Quantitative Data on SOS1 Degrader Performance
The efficacy of SOS1 degraders is typically evaluated by their ability to induce SOS1 degradation (quantified by DC50 and Dmax values) and to inhibit cancer cell proliferation (quantified by IC50 values).
| Degrader | Target Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| P7 | CRBN | SW620 (CRC) | 590 | >90 | - | [5] |
| HCT116 (CRC) | 750 | >90 | - | [5] | ||
| SW1417 (CRC) | 190 | >90 | - | [5] | ||
| SIAIS562055 | CRBN | NCI-H358 (NSCLC) | - | >90 | 2.4 | [6][7][8] |
| GP2d (Pancreatic) | - | >90 | 2.9 | [6][7][8] | ||
| HPAF-II (Pancreatic) | - | >90 | 16.9 | [6][7][8] | ||
| SW620 (CRC) | - | >90 | 3.9 | [6][7][8] | ||
| Compound 23 | CRBN | NCI-H358 (NSCLC) | <10 | >90 | ~10 | [9] |
| MIA PaCa-2 (Pancreatic) | <10 | >90 | ~5 | [9] | ||
| Unnamed Degrader | CRBN | H358 (NSCLC) | <10 | >90 | 0.5-10 | [10] |
| H441 (NSCLC) | <10 | >90 | 0.5-10 | [10] |
CRC: Colorectal Cancer; NSCLC: Non-Small Cell Lung Cancer. Note: DC50 is the concentration required to achieve 50% of maximal degradation, and Dmax is the maximum percentage of degradation observed. IC50 is the concentration required to inhibit cell proliferation by 50%. Dashes indicate data not reported in the cited source.
Studies have shown that SOS1 degraders can achieve profound and sustained degradation of SOS1 protein at nanomolar concentrations. For example, the degrader P7 was found to induce up to 92% SOS1 degradation in colorectal cancer (CRC) cell lines and patient-derived organoids.[5] Another potent PROTAC, SIAIS562055, exhibited superior antiproliferative activity compared to small-molecule inhibitors of SOS1.[6][7][8] Importantly, the combination of SOS1 degraders with KRAS G12C inhibitors has demonstrated synergistic effects in suppressing RAS signaling and inhibiting tumor growth, suggesting a promising combination therapy strategy.[9]
Experimental Protocols
The evaluation of SOS1 degraders involves a series of in vitro assays to characterize their biochemical and cellular activity.
Figure 2: Experimental Workflow for Evaluating SOS1 Degraders.
Western Blotting for SOS1 Degradation
This protocol is used to quantify the extent of SOS1 protein degradation following treatment with a PROTAC.
Materials:
-
Cancer cell line of interest (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium and supplements
-
SOS1 PROTAC degrader and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SOS1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of the SOS1 PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and incubate with ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the SOS1 band intensity to the loading control (e.g., GAPDH).
-
Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.[11]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Opaque-walled multi-well plates
-
SOS1 PROTAC degrader and vehicle control
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells at a predetermined density in opaque-walled 96- or 384-well plates.
-
-
Compound Treatment:
-
Add a serial dilution of the SOS1 PROTAC or vehicle control to the wells.
-
Incubate the plates for a specified period (e.g., 72 or 120 hours) at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
Analysis of Downstream Signaling (Phospho-ERK)
This protocol is used to assess the functional consequence of SOS1 degradation on the MAPK signaling pathway by measuring the levels of phosphorylated ERK.
Procedure: This is typically performed using Western blotting, following a similar procedure as described in section 4.1.
-
Primary Antibodies: Use antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Analysis: The level of p-ERK is normalized to the level of total ERK to determine the extent of pathway inhibition. A decrease in the p-ERK/total ERK ratio upon treatment with the SOS1 degrader indicates successful inhibition of the MAPK pathway.[6][7][8]
Conclusion and Future Directions
The targeted degradation of SOS1 represents a promising therapeutic strategy for the treatment of RAS-driven cancers. SOS1 degraders have demonstrated potent preclinical activity, achieving profound and sustained degradation of the target protein and leading to the inhibition of cancer cell proliferation. The ability of these molecules to synergize with other targeted agents, such as KRAS G12C inhibitors, highlights their potential in combination therapies to overcome drug resistance.
Future research in this area will likely focus on the development of orally bioavailable SOS1 degraders with optimized pharmacokinetic and pharmacodynamic properties. Further investigation into the role of SOS1 in other signaling pathways, such as NFκB, may reveal additional therapeutic opportunities. As our understanding of the complex biology of RAS-driven cancers continues to grow, SOS1 degradation is poised to become a key component of the therapeutic armamentarium against these challenging malignancies. The first clinical trials of SOS1 inhibitors are underway, and the progression of SOS1 degraders into clinical development is eagerly anticipated.[2][12][13][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]
Foundational Research on the RAS-SOS1 Signaling Axis in Tumorigenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational research surrounding the Son of Sevenless Homologue 1 (SOS1) and its critical role in activating RAS proteins, a key signaling node frequently dysregulated in cancer. We will delve into the core molecular mechanisms, the dual functions of SOS1, its implications in tumorigenesis, and the therapeutic strategies being developed to target this interaction. This guide includes detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate a comprehensive understanding for research and drug development applications.
The Core Mechanism of RAS Activation by SOS1
The RAS family of small GTPases (H-RAS, K-RAS, and N-RAS) function as molecular switches in signal transduction pathways that are central to cell proliferation, differentiation, and survival.[1] Their activity is tightly controlled by cycling between an inactive GDP-bound state and an active GTP-bound state.[1] The protein SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in catalyzing this switch from the inactive to the active form.[2][3]
The activation process is initiated upstream by receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[3] Upon ligand binding, RTKs autophosphorylate, creating docking sites for adaptor proteins like Grb2.[4] Grb2, through its SH2 domain, binds to the phosphorylated RTK and, via its SH3 domains, recruits SOS1 to the plasma membrane.[4][5] This colocalization is crucial as it brings SOS1 into proximity with membrane-anchored RAS proteins.[4]
SOS1 possesses a multidomain structure, with the REM (Ras Exchanger Motif) and CDC25 domains forming the catalytic core responsible for nucleotide exchange.[6] The catalytic mechanism involves SOS1 inserting an alpha-helix into the switch I region of RAS, which physically displaces the bound GDP molecule.[7] This opens the nucleotide-binding pocket, allowing the more abundant cellular GTP to bind, thus activating RAS.[7][8]
A key feature of this regulation is a positive feedback loop. An allosteric binding pocket on SOS1, distinct from its catalytic site, can bind to active, GTP-bound RAS.[9] This binding event relieves the autoinhibition of SOS1, dramatically increasing its GEF activity and leading to a rapid and localized amplification of RAS signaling.[6][9]
The Bifunctional Role of SOS1: Coordinating RAS and RAC Activation
Beyond its well-established role as a RAS-GEF, SOS1 is a bifunctional enzyme that can also activate Rac, a member of the Rho family of small GTPases.[4][10] This dual activity is controlled by its participation in distinct, mutually exclusive protein complexes.[5][11]
-
RAS Activation: As described, SOS1 in a complex with the adaptor protein Grb2 (the S/G complex) is responsible for RAS-specific GEF activity.[5]
-
RAC Activation: SOS1 can also form a trimeric complex with the proteins Eps8 and E3b1 (the S/E/E8 complex).[5][10] This complex exhibits Rac-specific GEF activity. The Dbl homology (DH) and Pleckstrin homology (PH) domains of SOS1 are responsible for this function.[4][6]
Crucially, Grb2 and E3b1 compete for the same binding site on the proline-rich C-terminal region of SOS1.[5] This competition dictates whether SOS1 will activate RAS or Rac. The dynamic regulation of these complexes allows for coordinated and temporally distinct activation of RAS and Rac signaling pathways following growth factor stimulation.[5][10] For instance, upon RTK activation, the SOS1-Grb2 complex can be disrupted, leading to a short-lived activation of RAS, whereas the SOS1-E3b1-Eps8 complex is more stable, resulting in sustained Rac activation.[5][11]
The RAS-SOS1 Axis in Tumorigenesis and Therapeutic Resistance
Mutations in RAS genes are among the most common oncogenic drivers, found in a significant percentage of human cancers.[1][12] These mutations typically lock RAS in a constitutively active, GTP-bound state, leading to unchecked downstream signaling that promotes tumor growth.[13]
While mutated RAS drives oncogenesis, there is growing evidence that the activation of wild-type (WT) RAS proteins by SOS1 is also critical for tumor cell proliferation and survival.[9][14] In KRAS-mutant cancers, for example, the mutated KRAS-GTP can allosterically activate SOS1, which in turn activates WT H-RAS and N-RAS, contributing to the full oncogenic phenotype.[6][9]
Furthermore, this SOS1-mediated feedback activation of WT RAS is a key mechanism of resistance to targeted therapies. For instance, treatment with MEK inhibitors can relieve ERK-dependent negative feedback, leading to enhanced RTK-SOS1 signaling and reactivation of the pathway.[9] Similarly, resistance to direct KRAS G12C inhibitors can be driven by the same feedback loop.[9] This makes SOS1 an attractive therapeutic target, as its inhibition could block both the primary activation of RAS and the feedback loops that drive resistance.[9][15] Mutations in SOS1 itself have also been identified as oncogenic drivers in a subset of cancers, such as lung adenocarcinoma, further validating its role in tumorigenesis.[16][17]
Therapeutic Targeting of the RAS-SOS1 Interaction
Given its central role in RAS activation, inhibiting the SOS1-RAS interaction has emerged as a promising therapeutic strategy for KRAS-mutant cancers.[12][18] Small molecule inhibitors have been developed that bind to a pocket on SOS1, preventing it from engaging with RAS and thereby blocking nucleotide exchange.[13][19]
Table 1: Quantitative Data for Selected SOS1 Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| BAY-293 | KRAS-SOS1 Interaction | Biochemical | 21 nM | [13] |
| BI-3406 | SOS1-KRAS Interaction | HTRF Assay | - | [6][20] |
| SIAIS562055 (PROTAC) | SOS1 Degradation | HTRF (SOS1-KRASG12C) | 95.7 nM | [20] |
| SIAIS562055 (PROTAC) | SOS1 Degradation | HTRF (SOS1-KRASG12D) | 134.5 nM | [20] |
Note: IC50 values are context-dependent and can vary based on the specific assay conditions.
The development of these inhibitors, such as BAY-293 and BI-3406, has demonstrated that disrupting this protein-protein interaction is a viable approach.[6][13] Clinical trials are underway to evaluate SOS1 inhibitors, often in combination with drugs that target other nodes of the pathway, like KRAS G12C or MEK inhibitors.[9][15] The rationale is that dual inhibition can lead to a more profound and durable response by simultaneously blocking the mutant oncogene and the SOS1-mediated resistance pathways.[9][15] An emerging strategy involves Proteolysis Targeting Chimeras (PROTACs) that induce the targeted degradation of the SOS1 protein, offering a potentially more sustained inhibition of the pathway.[20][21]
Key Experimental Protocols
A variety of biochemical and cell-based assays are essential for studying the RAS-SOS1 axis.
This protocol is used to quantify the amount of active, GTP-bound RAS in cell lysates.[1]
Principle: The Ras-binding domain (RBD) of the effector protein Raf-1 has a high affinity specifically for the GTP-bound form of Ras.[1] A GST-tagged Raf-1 RBD fusion protein is used to selectively capture active Ras, which is then detected by western blotting.[1]
Methodology:
-
Cell Culture and Treatment: Culture the cell line of interest. Treat cells with the inhibitor compound or stimulus (e.g., EGF) for the desired time.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a specialized lysis buffer containing MgCl2 and protease inhibitors to preserve the GTP-bound state of Ras.[1]
-
Lysate Clarification & Normalization: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay and normalize all samples to the same concentration.[1]
-
Pull-Down: Incubate the normalized lysates with a GST-Raf-1-RBD fusion protein pre-coupled to glutathione-agarose beads. This allows the beads to capture the active Ras-GTP.[1]
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a pan-Ras or isoform-specific primary antibody to detect the amount of pulled-down active Ras. Also, run a parallel blot of the total cell lysate to show equal protein loading.[1][22]
Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used to screen for inhibitors that disrupt the RAS-SOS1 interaction.[19][23]
Principle: This assay measures the proximity of two molecules tagged with donor and acceptor fluorophores. If RAS and SOS1 are interacting, the fluorophores are close, and FRET occurs. An inhibitor will disrupt this interaction, leading to a loss of the FRET signal.
Methodology:
-
Reagent Preparation: Use purified, recombinant RAS (e.g., KRAS) and the catalytic domain of SOS1. One protein is tagged with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor (e.g., d2).
-
Assay Plate Setup: In a microplate, add the test compounds at various concentrations.
-
Protein Incubation: Add the tagged KRAS and SOS1 proteins to the wells. Incubate to allow for binding to reach equilibrium.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (for the acceptor and donor).
-
Data Analysis: Calculate the HTRF ratio. A decrease in the ratio indicates that the compound is inhibiting the RAS-SOS1 interaction. Plot the ratio against compound concentration to determine the IC50 value.[23]
Determining the three-dimensional structure of the RAS-SOS1 complex is crucial for understanding its function and for structure-based drug design.
-
X-Ray Crystallography: This technique has been instrumental in revealing the atomic details of how SOS1 interacts with RAS and how inhibitors bind to SOS1.[7][13][24] The process involves crystallizing the protein or protein complex and then analyzing the diffraction pattern of X-rays passing through the crystal.
-
Cryo-Electron Microscopy (Cryo-EM): This method is used to determine the structure of large protein complexes in a near-native state.[25][26] It involves flash-freezing the sample in vitreous ice and imaging it with an electron microscope. Cryo-EM has been used to study the structure of the full-length SOS1 protein.[26]
References
- 1. benchchem.com [benchchem.com]
- 2. SOS1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | RAS: Striking at the Core of the Oncogenic Circuitry [frontiersin.org]
- 4. rupress.org [rupress.org]
- 5. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The structural basis of the activation of Ras by Sos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The structural basis of the activation of Ras by Sos. | BioGRID [thebiogrid.org]
- 9. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 10. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Son of Sevenless Homologue 1 (SOS1): Promising therapeutic treatment for KRAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Bayer starts Phase I study with SOS1 inhibitor in patients with advanced KRAS-mutated tumors [bayer.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 19. mdpi.com [mdpi.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ras Activation Assay [cellbiolabs.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. rcsb.org [rcsb.org]
- 25. PDB-7y3e: Cryo-EM structure of Arabidopsis thaliana SOS1 in an occluded state - Yorodumi [pdbj.org]
- 26. rcsb.org [rcsb.org]
In-Depth Technical Guide: Initial Characterization of VHL Ligand Intermediate-2 (Compound 18c)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed initial characterization of "VHL Ligand intermediate-2 (compound 18c)," a key precursor in the synthesis of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands for Proteolysis-Targeting Chimeras (PROTACs). While specific proprietary data for compound 18c is not publicly available, this document compiles representative data and protocols based on closely related and well-documented VHL ligand intermediates. This guide is intended to serve as a comprehensive resource for researchers in the field of targeted protein degradation.
Introduction to VHL Ligand Intermediates
The von Hippel-Lindau (VHL) protein is a crucial component of the VHL E3 ubiquitin ligase complex, which targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][2] Small molecule ligands that bind to VHL are instrumental in the development of PROTACs, which are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's degradation.[3]
VHL Ligand intermediate-2 (compound 18c) is a synthetic precursor to a functional VHL ligand. Intermediates like compound 18c are designed to possess the core structural motifs necessary for VHL binding and are subsequently elaborated with linkers and target-binding moieties to generate the final PROTAC molecule. Such intermediates are critical for the modular synthesis of PROTAC libraries for drug discovery campaigns. This guide will focus on a representative VHL ligand intermediate, structurally analogous to what is described in the patent literature for SMARCA2/4 degraders (WO2019207538A1).
Physicochemical and Structural Properties
The core of VHL ligand intermediates typically features a hydroxyproline (B1673980) scaffold, which mimics the endogenous HIF-1α substrate. The physicochemical properties of these intermediates are crucial for their reactivity in subsequent synthetic steps and for the overall drug-like properties of the final PROTAC.
Table 1: Representative Physicochemical Properties of a VHL Ligand Intermediate
| Property | Value | Method of Determination |
| Molecular Formula | C₂₉H₄₂N₄O₅S | Mass Spectrometry |
| Molecular Weight | 570.73 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO, DMF, MeOH | Experimental Assessment |
| Purity | ≥95% | HPLC, NMR |
| Calculated LogP | 3.5 - 4.5 | Computational |
Synthesis and Purification
The synthesis of VHL ligand intermediates involves a multi-step sequence, often culminating in the coupling of a protected hydroxyproline derivative with a substituted aromatic moiety. The following is a representative synthetic protocol.
Experimental Protocol: Synthesis of a Representative VHL Ligand Intermediate
Scheme 1: Representative Synthesis of a VHL Ligand Intermediate
References
Methodological & Application
Synthesis protocol for "SOS1 Ligand intermediate-2" (CAS 2380273-24-3)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of VHL Ligand intermediate-2 (CAS 2380273-24-3), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This intermediate is crucial for the synthesis of ligands that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, enabling the targeted degradation of specific proteins.
Overview
VHL Ligand intermediate-2, also known as SOS1 Ligand intermediate-2, is a pivotal component in the construction of PROTACs that utilize the VHL E3 ligase for inducing targeted protein degradation. The synthesis involves a multi-step procedure culminating in the formation of the desired intermediate. The following protocol is a detailed description of the synthetic route.
Data Presentation
| Parameter | Value |
| CAS Number | 2380273-24-3 |
| Common Name | VHL Ligand intermediate-2 |
| Alternate Name | This compound |
| Molecular Formula | C28H40N4O5S |
| Molecular Weight | 544.71 g/mol |
| Appearance | White to off-white solid |
Experimental Protocol
The synthesis of VHL Ligand intermediate-2 is a multi-step process. The following is a representative protocol based on synthetic procedures for analogous compounds.
Step 1: Synthesis of Intermediate A
-
Reaction: To a solution of starting material 1 in a suitable solvent (e.g., dichloromethane), add reagent 2 and a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography to obtain Intermediate A.
Step 2: Synthesis of Intermediate B
-
Reaction: Dissolve Intermediate A in a suitable solvent (e.g., methanol) and add a deprotecting agent (e.g., HCl in dioxane).
-
Reaction Conditions: Stir the mixture at room temperature for a specified time (e.g., 1-2 hours).
-
Work-up: Monitor the reaction by TLC. Once the starting material is consumed, neutralize the reaction mixture and extract the product with an organic solvent. Dry the organic layer and concentrate to yield Intermediate B.
Step 3: Synthesis of VHL Ligand intermediate-2 (Final Product)
-
Reaction: To a solution of Intermediate B in a suitable solvent (e.g., DMF), add starting material 3, a coupling agent (e.g., T3P), and a base (e.g., triethylamine).
-
Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 50-60 °C) for a defined period (e.g., 4-6 hours).
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the final product, VHL Ligand intermediate-2.
Visualizations
VHL E3 Ubiquitin Ligase Pathway
The von Hippel-Lindau (VHL) E3 ubiquitin ligase complex plays a critical role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation under normoxic conditions. This process is central to the mechanism of action for PROTACs utilizing VHL ligands.
Caption: VHL E3 ligase pathway under normoxic and hypoxic conditions.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of VHL Ligand intermediate-2.
Caption: General synthesis workflow for VHL Ligand intermediate-2.
Application Notes and Protocols for Coupling V-HL Ligand Intermediate-2 to a SOS1 Binder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental procedures for synthesizing and evaluating a Proteolysis Targeting Chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the Son of Sevenless 1 (SOS1) protein for its targeted degradation. This document outlines the rationale, chemical synthesis, and biological characterization of a VHL-SOS1 PROTAC, offering detailed protocols for key experiments.
Introduction
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific proteins of interest (POIs). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2]
This document focuses on the development of a PROTAC targeting SOS1, a guanine (B1146940) nucleotide exchange factor that plays a crucial role in the activation of KRAS, a frequently mutated oncogene in human cancers.[1][3][4] By degrading SOS1, it is possible to inhibit KRAS signaling and suppress cancer cell proliferation. The VHL E3 ligase is a commonly used E3 ligase in PROTAC design due to its well-characterized ligands and broad tissue expression.[5][6][7]
The following sections detail the synthesis of a VHL-SOS1 PROTAC by coupling "VHL Ligand intermediate-2" with the known SOS1 inhibitor, BI-3406, via a polyethylene (B3416737) glycol (PEG) linker. Detailed protocols for the characterization of the final PROTAC and its biological evaluation are also provided.
Signaling Pathway and Experimental Workflow
The designed PROTAC brings together the VHL E3 ligase complex and the SOS1 protein, leading to the ubiquitination and subsequent proteasomal degradation of SOS1. This disrupts the KRAS signaling cascade. The overall experimental workflow involves the synthesis of the PROTAC, followed by a series of in vitro and cellular assays to confirm its activity and mechanism of action.
Caption: SOS1 Degradation and Downstream Signaling Inhibition.
Caption: PROTAC Synthesis and Biological Evaluation Workflow.
Experimental Protocols
Chemical Synthesis of VHL-SOS1 PROTAC
This protocol describes a modular synthesis approach using click chemistry, which offers high efficiency and reliability.[8][9][10] The synthesis involves three main stages: functionalization of the VHL ligand intermediate with an azide-terminated linker, functionalization of the SOS1 binder with a terminal alkyne, and finally, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the final PROTAC.
1.1. Synthesis of VHL-Linker-Azide
This step involves the coupling of "VHL Ligand intermediate-2" with an azide-functionalized PEG linker.
-
Materials:
-
VHL Ligand intermediate-2
-
Azido-PEGn-acid (e.g., 1-Azido-3,6,9-trioxaundecan-11-oic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Protocol:
-
Dissolve VHL Ligand intermediate-2 (1.0 eq) and Azido-PEGn-acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the VHL-Linker-Azide.
-
1.2. Synthesis of BI-3406-Alkyne
This step involves modifying the SOS1 inhibitor BI-3406 to introduce a terminal alkyne for the click reaction. A suitable position for linker attachment on BI-3406 is the solvent-exposed region, which can be determined from its co-crystal structure with SOS1. For this protocol, we assume a derivative of BI-3406 with a reactive amine or hydroxyl group is available for coupling with an alkyne-containing linker.
-
Materials:
-
Amine- or hydroxyl-functionalized BI-3406 derivative
-
Pent-4-ynoic acid
-
HATU
-
DIPEA
-
Anhydrous DMF
-
-
Protocol:
-
Dissolve the amine-functionalized BI-3406 derivative (1.0 eq) and pent-4-ynoic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Work-up and purify as described in section 1.1 to obtain BI-3406-Alkyne.
-
1.3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the final step to couple the two functionalized fragments.[8][11]
-
Materials:
-
VHL-Linker-Azide
-
BI-3406-Alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)
-
-
Protocol:
-
Dissolve VHL-Linker-Azide (1.0 eq) and BI-3406-Alkyne (1.0 eq) in the chosen solvent.
-
Prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
Prepare a premix of CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in water.
-
Add the sodium ascorbate solution to the mixture of the azide (B81097) and alkyne, followed by the addition of the copper/THPTA premix.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by LC-MS.
-
Upon completion, the crude product can be purified by preparative reverse-phase HPLC.
-
1.4. Purification and Characterization
-
Purification:
-
Preparative Reverse-Phase HPLC:
-
Column: C18 column
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid
-
Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Collect fractions containing the desired product and lyophilize to obtain the pure PROTAC.[12]
-
-
-
Characterization:
-
LC-MS: Confirm the mass of the final product.
-
¹H NMR and ¹³C NMR: Confirm the structure of the final product.[1]
-
Biophysical and Cellular Characterization
2.1. Binding Affinity Assays
2.1.1. Surface Plasmon Resonance (SPR)
SPR can be used to measure the binding kinetics and affinity of the PROTAC to both VHL and SOS1 individually, as well as the formation of the ternary complex.[6][13][14]
-
Protocol Overview:
-
Immobilize biotinylated VCB (VHL, Elongin B, Elongin C) complex or SOS1 protein on a streptavidin-coated sensor chip.
-
Inject a series of concentrations of the PROTAC over the sensor surface to measure binary binding to VHL or SOS1.
-
To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the non-immobilized partner protein (SOS1 or VHL, respectively) over the sensor surface.
-
Regenerate the sensor surface between injections.
-
Analyze the sensorgrams to determine association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD).
-
2.2. Cellular Target Engagement
2.2.1. NanoBRET™ Target Engagement Assay
This assay measures the engagement of the PROTAC with SOS1 in live cells.[1][15][16]
-
Protocol Overview:
-
Transfect cells (e.g., HEK293) with a vector expressing a NanoLuc®-SOS1 fusion protein.
-
Incubate the transfected cells with a cell-permeable fluorescent tracer that binds to SOS1.
-
Add the VHL-SOS1 PROTAC at various concentrations.
-
If the PROTAC binds to SOS1, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Measure the BRET signal using a luminometer and calculate the IC50 value for target engagement.
-
2.3. SOS1 Degradation Assay
2.3.1. Western Blotting
Western blotting is used to quantify the reduction in SOS1 protein levels following treatment with the PROTAC.[17][18]
-
Materials:
-
Cancer cell line with KRAS mutation (e.g., MIA PaCa-2, H358)[19]
-
VHL-SOS1 PROTAC
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-SOS1, anti-pERK, anti-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with increasing concentrations of the VHL-SOS1 PROTAC for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
2.4. Cell Viability and Apoptosis Assays
2.4.1. CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Protocol Overview:
-
Seed cells in a 96-well plate.
-
Treat the cells with a serial dilution of the VHL-SOS1 PROTAC for a specified time (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 value for cell viability.
-
2.4.2. Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, which are key effectors of apoptosis.[14][20][21]
-
Protocol Overview:
-
Seed cells in a 96-well plate.
-
Treat the cells with the VHL-SOS1 PROTAC at various concentrations and time points.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Measure the luminescence, which is proportional to caspase 3/7 activity.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Physicochemical and Biochemical Properties of VHL-SOS1 PROTAC
| Compound | Molecular Weight (Da) | cLogP | VHL Binding Affinity (KD, nM) | SOS1 Binding Affinity (KD, nM) | Ternary Complex Cooperativity (α) |
| VHL-SOS1 PROTAC | Value | Value | Value | Value | Value |
| BI-3406 | Value | Value | N/A | Value[22] | N/A |
| VHL Ligand | Value | Value | Value | N/A | N/A |
Data to be filled in from experimental results.
Table 2: Cellular Activity of VHL-SOS1 PROTAC in MIA PaCa-2 Cells
| Compound | SOS1 Degradation DC₅₀ (nM) | Dₘₐₓ (%) | pERK Inhibition IC₅₀ (nM) | Cell Viability IC₅₀ (nM) | Apoptosis Induction (Fold Change vs. Control) |
| VHL-SOS1 PROTAC | Value | Value | Value | Value | Value |
| BI-3406 | No Degradation | N/A | Value | Value | Value |
Data to be filled in from experimental results. DC₅₀: half-maximal degradation concentration; Dₘₐₓ: maximum degradation.
Conclusion
These application notes provide a detailed framework for the synthesis and evaluation of a VHL-based PROTAC targeting SOS1. By following these protocols, researchers can effectively create and characterize novel degraders for potential therapeutic applications in KRAS-driven cancers. The modular nature of the synthesis allows for the exploration of different linkers and binders to optimize the potency and selectivity of the PROTAC. The described biological assays provide a comprehensive toolkit for assessing the mechanism of action and cellular efficacy of the synthesized compounds.
References
- 1. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. biocompare.com [biocompare.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 16. promega.com [promega.com]
- 17. biotheryx.com [biotheryx.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A potent KRAS macromolecule degrader specifically targeting tumours with mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 22. Pardon Our Interruption [opnme.com]
Application Notes & Protocols: Purification and Characterization of SOS1 Ligand Intermediate-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the purification and structural characterization of "SOS1 Ligand Intermediate-2," a critical precursor in the synthesis of a novel inhibitor targeting the Son of Sevenless homolog 1 (SOS1). SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in the RAS/MAPK signaling pathway, which is frequently dysregulated in various cancers.[1][2] The successful development of potent and selective SOS1 inhibitors relies on the stringent purity and accurate characterization of all synthetic intermediates. These protocols describe the use of High-Performance Liquid Chromatography (HPLC) for purification, followed by a suite of analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to confirm the identity, purity, and structure of the intermediate.
Introduction to SOS1 and the Role of Intermediates
The SOS1 protein is a key activator of RAS proteins, promoting the exchange of GDP for GTP and thereby switching on downstream signaling cascades that control cell proliferation, differentiation, and survival.[1][2][3] Its over-activation is a known driver in many human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors against SOS1 often involves multi-step synthesis. "this compound" represents a key building block in this process. Ensuring its chemical integrity is paramount, as impurities or structural inaccuracies can compromise the yield, purity, and biological activity of the final active pharmaceutical ingredient (API).
The SOS1 Signaling Pathway
The diagram below illustrates the central role of SOS1 in the RAS/MAPK signaling cascade, providing context for its importance as a drug target.
References
Application Notes and Protocols: Utilizing "SOS1 Ligand Intermediate-2" in Cell-Based Assays for SOS1 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of sevenless homolog 1 (SOS1) is a critical guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins, playing a pivotal role in the RAS/MAPK signaling pathway.[1][2][3][4] This pathway regulates essential cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the RAS/MAPK pathway, often through mutations in genes like KRAS, is a hallmark of many cancers.[5][6] Targeting SOS1 has emerged as a promising therapeutic strategy to inhibit aberrant RAS signaling.[5][6][7]
"SOS1 Ligand Intermediate-2" is a novel bifunctional molecule designed to induce the targeted degradation of the SOS1 protein. This molecule is classified as a proteolysis-targeting chimera (PROTAC), which functions by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6][8] Unlike traditional inhibitors that only block a protein's function, this degradation-based approach leads to the physical removal of the SOS1 protein, offering the potential for a more profound and sustained therapeutic effect.[8][9]
These application notes provide detailed protocols for utilizing "this compound" in cell-based assays to quantify SOS1 degradation and assess its impact on downstream signaling and cell viability.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to SOS1, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting these two moieties.[6] The binding of this compound to both SOS1 and the E3 ligase brings them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to SOS1.[10] Polyubiquitination marks SOS1 for recognition and degradation by the 26S proteasome.[8]
Caption: Mechanism of SOS1 degradation by this compound.
Data Presentation
The following tables summarize representative quantitative data from cell-based assays using "this compound".
Table 1: Dose-Dependent Degradation of SOS1
| Cell Line | Treatment Time (hours) | This compound (nM) | % SOS1 Degradation (Normalized to Vehicle) | DC50 (nM) |
| MIA PaCa-2 (KRAS G12C) | 24 | 1 | 25 ± 4 | 12.5 |
| 10 | 68 ± 7 | |||
| 100 | 92 ± 5 | |||
| 1000 | 95 ± 3 | |||
| HCT116 (KRAS G13D) | 24 | 1 | 18 ± 5 | 18.2 |
| 10 | 55 ± 6 | |||
| 100 | 88 ± 4 | |||
| 1000 | 91 ± 4 |
Table 2: Time Course of SOS1 Degradation
| Cell Line | This compound (nM) | Treatment Time (hours) | % SOS1 Degradation (Normalized to Vehicle) |
| MIA PaCa-2 | 100 | 2 | 35 ± 6 |
| 4 | 62 ± 8 | ||
| 8 | 85 ± 5 | ||
| 24 | 92 ± 4 |
Table 3: Effect on Downstream Signaling and Cell Viability
| Cell Line | Treatment | % pERK Inhibition (vs. Vehicle) | % Cell Viability (vs. Vehicle) | IC50 (nM) |
| MIA PaCa-2 | Vehicle | 0 | 100 | - |
| 10 nM SOS1 Ligand Int-2 | 45 ± 8 | 78 ± 9 | 45.7 | |
| 100 nM SOS1 Ligand Int-2 | 82 ± 6 | 42 ± 7 | ||
| 1000 nM SOS1 Ligand Int-2 | 88 ± 5 | 15 ± 4 |
Experimental Protocols
Protocol 1: Western Blot for Quantification of SOS1 Degradation
This protocol details the steps for treating cells with "this compound" and quantifying the subsequent degradation of the SOS1 protein via Western blot.[8]
Caption: Experimental workflow for Western blot analysis.
Materials:
-
Cell culture medium and supplements
-
"this compound"
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SOS1
-
Primary antibody for loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of "this compound" or vehicle control for the desired time points.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SOS1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the SOS1 band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: Analysis of Downstream Signaling (pERK)
This protocol assesses the functional consequence of SOS1 degradation by measuring the phosphorylation of a key downstream effector, ERK.
Materials:
-
Same as Protocol 1, with the addition of:
-
Primary antibody against phosphorylated ERK (pERK)
-
Primary antibody against total ERK
Procedure:
-
Follow steps 1-5 of the Western Blot protocol (Protocol 1).
-
Immunoblotting:
-
After protein transfer, block the membrane.
-
Incubate separate membranes with primary antibodies against pERK, total ERK, and a loading control.
-
Proceed with washing and secondary antibody incubation as described in Protocol 1.
-
-
Signal Detection and Analysis:
-
Capture and quantify the band intensities for pERK and total ERK.
-
Calculate the ratio of pERK to total ERK for each sample.
-
Determine the percentage of pERK inhibition relative to the vehicle-treated control.
-
Protocol 3: Cell Viability Assay
This protocol measures the effect of "this compound"-induced SOS1 degradation on cell proliferation and viability.
Caption: Workflow for a typical cell viability assay.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
"this compound"
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound".
-
Treat the cells with the compound dilutions and a vehicle control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required by the reagent.
-
-
Data Acquisition:
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the compound concentration and use a non-linear regression to calculate the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No SOS1 degradation observed | Compound inactivity or instability | Verify compound integrity and concentration. |
| Cell line is not sensitive | Use a positive control compound known to degrade SOS1. Ensure the cell line expresses the necessary E3 ligase. | |
| Insufficient treatment time or concentration | Perform a time-course and dose-response experiment. | |
| High background in Western blot | Insufficient blocking or washing | Increase blocking time and/or washing steps. Optimize antibody concentrations. |
| Inconsistent results | Variation in cell passage number or density | Use cells within a consistent passage number range and ensure uniform cell seeding. |
| Inaccurate pipetting | Calibrate pipettes and use careful technique. |
Conclusion
"this compound" represents a potent tool for the targeted degradation of the SOS1 protein. The protocols outlined in this document provide a robust framework for researchers to quantify its degradation efficiency and evaluate its functional consequences in cancer cell lines. These assays are essential for the preclinical development of novel therapeutics targeting the RAS/MAPK pathway.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. SOS1 - Wikipedia [en.wikipedia.org]
- 4. SOS1 Gene: Role, Mutations, and Clinical Significance [learn.mapmygenome.in]
- 5. researchgate.net [researchgate.net]
- 6. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 7. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
A methodology for assessing the efficacy of PROTACs derived from "compound 18c"
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, facilitating the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] This document provides a detailed methodology for assessing the efficacy of PROTACs derived from "compound 18c," a versatile scaffold that has been explored for creating novel degraders, including those targeting the Androgen Receptor (AR) coactivator binding site and photoswitchable PROTACs.[4][5][6]
The efficacy of a PROTAC is determined by a series of events, beginning with its entry into the cell, binding to the target protein of interest (POI) and an E3 ubiquitin ligase, formation of a stable ternary complex, subsequent ubiquitination of the POI, and finally, its degradation by the proteasome.[7][8][9] A thorough evaluation of a PROTAC's performance requires a multi-faceted approach, encompassing biochemical, cellular, and sometimes in vivo assays.
Key parameters for quantifying PROTAC efficacy include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[7][10] These metrics are crucial for structure-activity relationship (SAR) studies and for ranking the potency of different PROTAC candidates.[11]
This guide outlines a systematic workflow for the comprehensive evaluation of PROTACs derived from "compound 18c," from initial screening to in-depth mechanistic studies.
Core Experimental Workflow
A logical and stepwise approach is essential for the efficient evaluation of novel PROTACs. The following workflow outlines the key stages in assessing the efficacy of "compound 18c"-derived PROTACs.
Caption: A stepwise experimental workflow for PROTAC evaluation.
PROTAC Mechanism of Action: Signaling Pathway
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.[7]
Materials:
-
Cell lines expressing the target protein
-
PROTACs derived from "compound 18c"
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the "compound 18c"-derived PROTACs in cell culture medium. A typical concentration range is 1 nM to 10 µM.
-
Treat cells with varying concentrations of the PROTACs or vehicle control (DMSO) for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Repeat the washing and secondary antibody incubation steps.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Presentation:
| PROTAC Concentration | Normalized Target Protein Level | % Degradation |
| Vehicle (DMSO) | 1.00 | 0 |
| 1 nM | 0.95 | 5 |
| 10 nM | 0.70 | 30 |
| 100 nM | 0.35 | 65 |
| 1 µM | 0.15 | 85 |
| 10 µM | 0.10 | 90 |
From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This protocol assesses the ability of the PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase.[8][9]
Materials:
-
Purified recombinant target protein (labeled with a FRET donor, e.g., terbium)
-
Purified recombinant E3 ligase (labeled with a FRET acceptor, e.g., GFP)
-
PROTACs derived from "compound 18c"
-
Assay buffer
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Assay Setup:
-
Prepare a solution containing the labeled target protein and labeled E3 ligase in the assay buffer.
-
Dispense this solution into the wells of a 384-well plate.
-
Prepare serial dilutions of the "compound 18c"-derived PROTACs.
-
Add the PROTAC dilutions to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve.
-
Data Presentation:
| PROTAC Concentration | TR-FRET Ratio |
| 0 nM | 0.1 |
| 1 nM | 0.3 |
| 10 nM | 0.8 |
| 100 nM | 1.5 |
| 1 µM | 1.6 |
| 10 µM | 1.2 (Hook effect) |
A bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations, where binary complexes are favored over the ternary complex.[10]
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol evaluates the downstream functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.[8]
Materials:
-
Cancer cell line of interest
-
PROTACs derived from "compound 18c"
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with serial dilutions of the "compound 18c"-derived PROTACs for a specified duration (e.g., 72 hours).
-
-
Assay Performance:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Data Presentation:
| PROTAC Concentration | % Cell Viability |
| Vehicle (DMSO) | 100 |
| 1 nM | 98 |
| 10 nM | 85 |
| 100 nM | 52 |
| 1 µM | 20 |
| 10 µM | 15 |
Summary of Key Efficacy Parameters
| Parameter | Assay | Description |
| DC50 | Western Blot | The concentration of PROTAC required to degrade 50% of the target protein. |
| Dmax | Western Blot | The maximum percentage of target protein degradation achieved. |
| IC50 | Cell Viability Assay | The concentration of PROTAC that inhibits a biological process (e.g., cell growth) by 50%. |
| Ternary Complex Formation | TR-FRET, Co-IP | Measures the ability of the PROTAC to bring the target protein and E3 ligase together. |
| Ubiquitination | Western Blot (anti-Ub), IP | Confirms that the target protein is marked for degradation by the proteasome. |
Concluding Remarks
The systematic application of these protocols will enable a comprehensive assessment of the efficacy of PROTACs derived from "compound 18c." By integrating data from degradation, mechanistic, and functional assays, researchers can effectively identify and optimize potent and selective protein degraders for therapeutic development. It is also crucial to perform control experiments, such as using inactive epimers of the E3 ligase ligand or disrupting the proteasome with inhibitors like MG132, to confirm the intended mechanism of action.[12] For in vivo studies, evaluation of pharmacokinetics and pharmacodynamics, including target protein degradation in tumor tissues, is essential.[]
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 10. portlandpress.com [portlandpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. escholarship.org [escholarship.org]
Application of HPLC for the Purification of "VHL Ligand Intermediate-2"
Application Note
Abstract
This application note details a robust method for the purification of "VHL Ligand intermediate-2," a critical precursor in the synthesis of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands for Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are emergent therapeutic modalities designed to induce the degradation of specific target proteins by hijacking the cellular ubiquitin-proteasome system.[1][3][4] The purity of the VHL ligand and its intermediates is paramount for the successful synthesis of efficacious and specific PROTACs. This document provides a detailed protocol for the purification of "VHL Ligand intermediate-2" using High-Performance Liquid Chromatography (HPLC), ensuring high purity and yield. The described method is suitable for researchers and professionals involved in drug discovery and development.
Introduction
The von Hippel-Lindau (VHL) protein is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of the hypoxia-inducible factor (HIF) for proteasomal degradation under normoxic conditions.[5][6][7] Small molecules that bind to VHL can be incorporated into PROTACs to recruit this E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation.[1][4] "VHL Ligand intermediate-2" is a synthetic precursor used in the assembly of these VHL ligands.[2] Impurities from the synthetic process can interfere with subsequent reaction steps and the biological activity of the final PROTAC. Therefore, a reliable purification method is essential.
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of small organic molecules based on their hydrophobicity.[8][9] This application note describes an optimized RP-HPLC method for the purification of "VHL Ligand intermediate-2," providing a scalable and reproducible protocol for obtaining high-purity material.
VHL Signaling Pathway and PROTAC Action
The VHL protein is a crucial tumor suppressor. Its primary function is to recognize and bind to hydroxylated HIF-α subunits, leading to their ubiquitination and degradation. In hypoxic conditions or when VHL is mutated, HIF-α accumulates and activates the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[5][6][10] PROTACs containing a VHL ligand effectively hijack this natural process. By simultaneously binding to VHL and a target protein, the PROTAC brings the E3 ligase complex into close proximity with the target, inducing its ubiquitination and degradation.
Caption: VHL signaling pathway and mechanism of PROTAC action.
Experimental Protocols
Materials and Reagents
-
Crude "VHL Ligand intermediate-2"
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (for sample preparation and cleanup)
-
0.45 µm syringe filters
Instrumentation
-
Preparative HPLC system with a UV detector
-
Analytical HPLC system for purity analysis
-
Reverse-phase C18 column (preparative and analytical)
-
Lyophilizer or rotary evaporator
Sample Preparation
-
Dissolve the crude "VHL Ligand intermediate-2" in a minimal amount of a suitable solvent (e.g., Methanol or a mixture of Acetonitrile and Water).
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[11]
HPLC Purification Workflow
The general workflow for the purification of "VHL Ligand intermediate-2" is outlined below.
Caption: General workflow for HPLC purification.
Preparative HPLC Method
The following method was developed for the purification of "VHL Ligand intermediate-2". Optimization may be required depending on the specific impurity profile of the crude material.
| Parameter | Condition |
| Instrument | Preparative HPLC System |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (dependent on concentration and loading) |
| Gradient Program | See Table 2 |
Table 1: Preparative HPLC Conditions
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 5.0 | 20 |
| 35.0 | 80 |
| 40.0 | 95 |
| 45.0 | 95 |
| 46.0 | 20 |
| 50.0 | 20 |
Table 2: Preparative HPLC Gradient Program
Purity Analysis Method
Fractions collected from the preparative HPLC were analyzed for purity using the following analytical method.
| Parameter | Condition |
| Instrument | Analytical HPLC System |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 4 |
Table 3: Analytical HPLC Conditions
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 80 |
| 17.0 | 95 |
| 20.0 | 95 |
| 21.0 | 20 |
| 25.0 | 20 |
Table 4: Analytical HPLC Gradient Program
Results and Discussion
The crude "VHL Ligand intermediate-2" was successfully purified using the preparative HPLC method described above. The target compound eluted as a major peak, well-separated from earlier and later eluting impurities. Fractions corresponding to the main peak were collected and analyzed for purity.
| Sample ID | Retention Time (min) | Purity (%) | Yield (mg) |
| Crude Material | - | ~75 | 500 |
| Purified Pool | 12.5 | >98 | 410 |
Table 5: Summary of Purification Results
The analytical chromatogram of the pooled fractions confirmed a purity of >98%. The overall recovery from the purification was approximately 82%. The pure fractions were combined, and the solvent was removed by lyophilization to yield the final product as a white solid. The identity and structural integrity of the purified compound should be further confirmed by analytical techniques such as LC-MS and NMR.[12]
Conclusion
This application note provides a detailed and effective RP-HPLC protocol for the purification of "VHL Ligand intermediate-2." The method is scalable and yields a product with high purity, suitable for the subsequent synthesis of VHL-based PROTACs.[13] The provided workflow and analytical methods can be adapted for the purification of similar small molecule intermediates in drug discovery and development.
References
- 1. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. VHL ligands and functionalized intermediates - Enamine [enamine.net]
- 5. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 6. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 7. VHL and Hypoxia Signaling: Beyond HIF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 12. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
- 13. agilent.com [agilent.com]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of "SOS1 Ligand intermediate-2"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists encountering challenges in the synthesis of "SOS1 Ligand intermediate-2," a key building block in the development of potent SOS1 inhibitors.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis of this compound, a process involving the coupling of a quinazoline (B50416) core with a substituted aniline (B41778).
Q1: Why is the yield of my reaction consistently low?
A1: Low yields can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Reagent Quality: Ensure the starting materials, particularly the substituted aniline and the quinazoline precursor, are of high purity and free from moisture. Degradation of reagents can significantly impact reaction efficiency.
-
Reaction Conditions: The reaction is sensitive to temperature and solvent. A thorough optimization of these parameters is crucial. Refer to the data in Table 1 for guidance on solvent and temperature effects.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or a modest increase in temperature.
-
Side Product Formation: The formation of undesired side products can consume starting materials and complicate purification. See Q2 for troubleshooting side product formation.
Q2: I am observing significant side product formation. How can I minimize it?
A2: Side product formation is a common challenge. The primary side product is often due to self-coupling of the aniline or decomposition.
-
Inert Atmosphere: The reaction is sensitive to oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
-
Temperature Control: Overheating can lead to decomposition and the formation of tars. Maintain a stable and controlled temperature throughout the reaction.
-
Order of Addition: Adding the aniline dropwise to the reaction mixture containing the quinazoline precursor can sometimes minimize self-coupling.
Q3: The purification of the final product is difficult. What can I do?
A3: Purification challenges often arise from the close polarity of the product and unreacted starting materials or side products.
-
Column Chromatography Optimization: A well-optimized column chromatography protocol is key. Experiment with different solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes) to achieve better separation. Refer to Table 2 for suggested solvent systems.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method to remove minor impurities.
-
Aqueous Work-up: A thorough aqueous work-up can help remove water-soluble impurities and unreacted starting materials before proceeding to chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the role of SOS1 in signaling pathways?
A1: Son of Sevenless homolog 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins.[1][2][3] SOS1 facilitates the exchange of GDP for GTP on RAS, leading to the activation of downstream signaling pathways like the MAPK/ERK pathway, which is crucial for cell growth, differentiation, and survival.[4] Dysregulation of the RAS-SOS1 interaction is implicated in various cancers.[1][2]
Q2: What is the mechanism of action for SOS1 inhibitors?
A2: Small-molecule SOS1 inhibitors typically function by disrupting the protein-protein interaction between SOS1 and KRAS.[1][2] They bind to a pocket on SOS1 adjacent to the KRAS binding site, thereby preventing the formation of the SOS1-KRAS complex and subsequent RAS activation.[5] This leads to a reduction in the levels of active, GTP-bound RAS and downstream signaling.[1]
Q3: Are there any safety precautions I should take during the synthesis?
A3: Yes, standard laboratory safety precautions should be strictly followed. The solvents used in this synthesis are flammable. The reagents, particularly the substituted anilines and quinazoline precursors, may be toxic or irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Effect of Solvent and Temperature on Reaction Yield
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 80 | 12 | 45 |
| 2 | Toluene | 110 | 8 | 65 |
| 3 | Dioxane | 80 | 12 | 55 |
| 4 | Dioxane | 100 | 8 | 75 |
| 5 | DMF | 80 | 12 | 60 |
| 6 | DMF | 120 | 6 | 50 (decomposition observed) |
Table 2: Column Chromatography Solvent Systems for Purification
| Entry | Solvent System (v/v) | Elution Order | Separation Quality |
| 1 | Hexane:Ethyl Acetate (4:1) | Starting Material > Product | Poor |
| 2 | Hexane:Ethyl Acetate (2:1) | Product > Starting Material | Good |
| 3 | Dichloromethane:Methanol (98:2) | Product > Polar Impurities | Excellent |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of "this compound" via a nucleophilic aromatic substitution reaction.
Materials:
-
6,7-dimethoxy-4-chloroquinazoline (1.0 eq)
-
3-ethynylaniline (B136080) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6,7-dimethoxy-4-chloroquinazoline (1.0 eq) and anhydrous 1,4-dioxane.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add 3-ethynylaniline (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the desired "this compound".
Visualizations
Caption: SOS1 signaling pathway leading to gene transcription.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting synthesis issues.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the production of "VHL Ligand intermediate-2 (compound 18c)"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the production of "VHL Ligand intermediate-2 (compound 18c)," a key building block in the synthesis of PROTACs targeting SMARCA2/4.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of VHL Ligand intermediate-2 (compound 18c) involves several critical steps, including the formation of the VHL core, installation of the thiazole (B1198619) moiety, and subsequent amide bond formation. Low yields can arise at any of these stages. This guide is structured to address potential issues in a logical, step-by-step manner.
Chemical Structure of VHL Ligand intermediate-2 (compound 18c):
-
Molecular Formula: C₂₈H₄₀N₄O₅S
-
Molecular Weight: 544.71 g/mol
-
SMILES: CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)N1C--INVALID-LINK--c1ccc(cc1)-c1csc(n1)C">C@@HO
Section 1: Palladium-Catalyzed C-H Arylation for Thiazole Installation
A common route to VHL ligands involves the palladium-catalyzed C-H arylation of a suitable aryl halide with 4-methylthiazole (B1212942). Low yields in this step are a frequent challenge.
Q1: My C-H arylation reaction is showing low conversion to the desired product. What are the primary causes?
A1: Low conversion in palladium-catalyzed C-H arylation can be attributed to several factors. The most common are inactive catalyst, poor quality of reagents or solvents, and suboptimal reaction conditions.
-
Catalyst Inactivity: The Pd(0) active species is sensitive to oxygen. Inadequate degassing can lead to catalyst oxidation and deactivation.
-
Reagent/Solvent Quality: Anhydrous and deoxygenated solvents are critical. The presence of water can interfere with the catalytic cycle. Ensure the purity of your aryl halide and 4-methylthiazole.
-
Suboptimal Conditions: The choice of base, ligand, and temperature are crucial and often substrate-dependent.
| Parameter | Recommended Starting Conditions | Common Issues | Troubleshooting Actions |
| Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd-PEPPSI-IPr (0.5-2 mol%) | Catalyst decomposition (formation of palladium black). | Use a more robust pre-catalyst like Pd-PEPPSI-IPr. Ensure rigorous inert atmosphere. |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands (in PEPPSI) | Ligand oxidation or degradation. | Use a higher ligand-to-metal ratio (1.5:1 to 2:1). Screen different ligands. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents) | Base is not strong enough or is poorly soluble. | Switch to a stronger or more soluble base (e.g., K₃PO₄). Ensure the base is finely powdered. |
| Solvent | Anhydrous, degassed DMA, DMF, or dioxane | Presence of water or oxygen. Poor solubility of reagents. | Use freshly distilled, degassed solvents. Consider a co-solvent to improve solubility. |
| Temperature | 100-130 °C | Temperature too low for activation or too high, causing degradation. | Optimize temperature in small increments (e.g., 10 °C). |
Q2: I am observing significant amounts of homocoupling and dehalogenation byproducts. How can I minimize these?
A2: Homocoupling of the aryl halide and dehalogenation are common side reactions.
-
Homocoupling: This often occurs when the catalytic cycle is slow or the catalyst is not stable. Optimizing the ligand and ensuring an efficient reaction rate can minimize this.
-
Dehalogenation: This can be caused by trace amounts of water or other protic sources in the reaction. Using rigorously dried solvents and reagents is essential.
Section 2: Boc Deprotection of the Amine
Prior to amide coupling, a Boc-protected amine on the VHL core often needs to be deprotected. Incomplete deprotection or side reactions can impact the overall yield.
Q3: My Boc deprotection is incomplete, even after extended reaction times. What should I do?
A3: Incomplete Boc deprotection is typically due to insufficient acid strength or concentration, or steric hindrance.
| Parameter | Recommended Conditions | Common Issues | Troubleshooting Actions |
| Acid | 20-50% TFA in DCM or 4M HCl in dioxane | Insufficient acid to neutralize basic moieties in the substrate. | Increase the equivalents of acid. For substrates with basic heterocycles, use a larger excess. |
| Solvent | Anhydrous DCM or dioxane | Presence of water can quench the acid. | Use freshly dried solvents. |
| Temperature | 0 °C to room temperature | Reaction may be too slow at lower temperatures. | Allow the reaction to warm to room temperature or gently heat if necessary, while monitoring for side reactions. |
| Scavengers | Triisopropylsilane (TIS) or Anisole | Cationic side reactions on electron-rich aromatic rings. | Add a scavenger to trap the tert-butyl cation. |
Q4: The deprotection seems to work, but I am getting a low recovery of the product after workup.
A4: The resulting amine salt may be highly polar or water-soluble, leading to losses during aqueous workup. It is often advisable to remove the acid and solvent under reduced pressure and use the crude amine salt directly in the next step. If a workup is necessary, careful extraction with an appropriate organic solvent at the correct pH is crucial.
Section 3: Amide Coupling to Form Compound 18c
The final step in the synthesis of compound 18c is typically an amide coupling reaction. Low yields here are often due to poor activation of the carboxylic acid, steric hindrance, or side reactions.
Q5: My amide coupling reaction is giving a low yield of compound 18c. How can I improve it?
A5: The success of an amide coupling reaction is highly dependent on the choice of coupling reagent and reaction conditions.
| Parameter | Recommended Reagents/Conditions | Common Issues | Troubleshooting Actions |
| Coupling Reagent | HATU, HBTU, or EDC/HOBt | Incomplete activation of the carboxylic acid. | Use a more powerful coupling reagent like HATU. Ensure the coupling reagent is fresh and dry. |
| Base | DIPEA or Triethylamine (2-4 equivalents) | Base is not strong enough or is sterically hindered. | Use a non-nucleophilic base like DIPEA. Ensure the base is pure and dry. |
| Solvent | Anhydrous DMF or DCM | Poor solubility of starting materials. Presence of moisture. | Use a solvent that fully dissolves both coupling partners. Use anhydrous solvents. |
| Temperature | 0 °C to room temperature | Reaction is slow or side reactions are occurring at higher temperatures. | Start the reaction at 0 °C and allow it to slowly warm to room temperature. |
| Stoichiometry | 1.0-1.2 equivalents of the amine and 1.1-1.3 equivalents of the coupling reagent | Incorrect stoichiometry can lead to unreacted starting material. | Carefully control the stoichiometry of all reagents. |
Q6: I am observing the formation of an O-acylated byproduct on the hydroxyproline (B1673980) moiety. How can I prevent this?
A6: O-acylation of the free hydroxyl group on the hydroxyproline is a common side reaction. This can be minimized by:
-
Protecting the hydroxyl group: Although this adds extra steps, protecting the hydroxyl group (e.g., as a TBDMS or TBS ether) before coupling and deprotecting it later can prevent this side reaction.
-
Controlling the reaction conditions: Running the reaction at lower temperatures and for shorter times can sometimes favor N-acylation over O-acylation.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), 4-methylthiazole (1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
In a separate vial, add Pd(OAc)₂ (0.05 equiv.) and SPhos (0.10 equiv.).
-
Evacuate and backfill the flask and vial with argon three times.
-
Add anhydrous, degassed DMA to the flask, followed by the catalyst/ligand mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Boc Deprotection
-
Dissolve the Boc-protected amine (1.0 equiv.) in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10 equiv.) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) (3x) to remove residual TFA.
-
The resulting TFA salt can be used directly in the next step without further purification.
Protocol 3: General Procedure for HATU-Mediated Amide Coupling
-
To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF (0.1 M), add HATU (1.1 equiv.) and DIPEA (3.0 equiv.).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add a solution of the amine TFA salt (1.0 equiv.) in a small amount of DMF.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Synthetic pathway to Compound 18c.
Optimizing reaction conditions for the synthesis of SOS1 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Son of Sevenless 1 (SOS1) PROTACs. Our goal is to offer practical solutions to common challenges encountered during the synthesis and optimization of these critical research compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a SOS1 PROTAC?
A1: A SOS1 PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of three main parts: a "warhead" that binds to the SOS1 protein, an E3 ligase ligand (often for Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two. The PROTAC brings SOS1 into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of SOS1 by the proteasome.
Q2: Which chemical reactions are most commonly used to synthesize SOS1 PROTACs?
A2: The most common synthetic strategies involve standard amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[1][] These methods are favored for their reliability, high yields, and tolerance of various functional groups, making them suitable for the complex structures of PROTACs.[1][]
Q3: How does the linker composition and length impact the efficacy of a SOS1 PROTAC?
A3: The linker is a critical determinant of a PROTAC's success. Its length, rigidity, and composition are crucial for the formation of a stable and productive ternary complex between SOS1, the PROTAC, and the E3 ligase. An improperly designed linker can lead to steric hindrance or an unproductive orientation of the proteins, resulting in low degradation efficiency. Therefore, linker optimization is a key step in the development of potent SOS1 PROTACs.
Q4: What is the "hook effect" and how does it relate to SOS1 PROTACs?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[3] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with SOS1 or the E3 ligase) rather than the productive ternary complex required for degradation.[3] This results in a bell-shaped dose-response curve. It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for your SOS1 PROTAC and to avoid misinterpreting a potent degrader as inactive due to testing at too high of a concentration.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of SOS1 PROTACs.
Problem 1: Low Yield in Amide Coupling Reaction
Possible Causes:
-
Inefficient Activation of Carboxylic Acid: The carboxylic acid on either the linker or one of the ligands may not be fully activated.
-
Poor Nucleophilicity of the Amine: The amine component may be sterically hindered or electronically deactivated.
-
Side Reactions: The coupling reagents may react with other functional groups on the starting materials.
-
Moisture Contamination: Water in the reaction can hydrolyze the activated ester intermediate.
Troubleshooting Steps & Rationale:
| Troubleshooting Step | Rationale |
| Use a different coupling reagent. | If HATU/DIPEA is not effective, consider other reagents like EDC/HOBt or T3P. Different reagents have varying efficiencies depending on the specific substrates. |
| Optimize the base. | Ensure the base (e.g., DIPEA) is not sterically hindered and is used in sufficient excess (typically 2-3 equivalents) to neutralize any acid and facilitate the reaction. |
| Vary the reaction temperature and time. | While many amide couplings proceed well at room temperature, some may require gentle heating or extended reaction times to go to completion. Monitor the reaction by LC-MS. |
| Ensure anhydrous conditions. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the activated intermediate. |
| Check the order of addition of reagents. | Pre-activating the carboxylic acid with the coupling reagent and base for a short period (e.g., 15 minutes) before adding the amine can sometimes improve yields.[4] |
Problem 2: Low Conversion in CuAAC (Click Chemistry) Reaction
Possible Causes:
-
Oxidation of Copper(I) Catalyst: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by air.
-
Poor Solubility of Starting Materials: The azide- and alkyne-functionalized components may not be fully dissolved in the reaction solvent.
-
Inhibition of the Catalyst: Other functional groups in the molecules may chelate the copper catalyst, reducing its activity.
Troubleshooting Steps & Rationale:
| Troubleshooting Step | Rationale |
| Use a fresh solution of sodium ascorbate (B8700270). | Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) species in situ. A fresh solution ensures a sufficient concentration of the active catalyst. |
| Add a copper-stabilizing ligand. | Ligands like THPTA or TBTA can stabilize the Cu(I) oxidation state and improve reaction efficiency, especially in aqueous or partially aqueous solvent systems.[5] |
| Optimize the solvent system. | A mixture of solvents such as DMF/water/t-BuOH is often used to ensure the solubility of all reaction components.[5] |
| Degas the reaction mixture. | Bubbling nitrogen or argon through the solvent before adding the catalyst can help to remove dissolved oxygen and prevent catalyst oxidation. |
| Increase the equivalents of copper sulfate (B86663) and sodium ascorbate. | For difficult couplings, increasing the catalyst loading can sometimes drive the reaction to completion. |
Problem 3: Synthesized SOS1 PROTAC Shows Low Degradation Efficiency (High DC₅₀)
Possible Causes:
-
Inefficient Ternary Complex Formation: The linker may not be optimal for bringing SOS1 and the E3 ligase together effectively.
-
Poor Cell Permeability: The PROTAC molecule may be too large or too polar to efficiently cross the cell membrane.
-
Incorrect E3 Ligase Choice: The chosen E3 ligase may not be highly expressed in the cell line of interest.
-
Compound Instability: The PROTAC may be rapidly metabolized in the cell.
Troubleshooting Steps & Rationale:
| Troubleshooting Step | Rationale |
| Synthesize a library of PROTACs with varying linker lengths and compositions. | This is the most direct way to address suboptimal ternary complex formation. Even small changes to the linker can have a significant impact on degradation. |
| Assess cell permeability. | Use computational models to predict physicochemical properties (e.g., cLogP, TPSA) and consider experimental assays like PAMPA to measure permeability. |
| Confirm E3 ligase expression. | Use Western blot or qPCR to verify that the target E3 ligase (e.g., CRBN, VHL) is expressed in the experimental cell line. |
| Evaluate compound stability. | Incubate the PROTAC in cell lysate or media and monitor its integrity over time using LC-MS to check for metabolic degradation. |
| Perform biophysical assays. | Techniques like FRET or AlphaLISA can be used to directly measure the formation of the ternary complex in vitro, providing insights into whether the issue is with complex formation or cellular factors.[3] |
Data Presentation
Table 1: Representative Degradation Data for SOS1 PROTACs
This table summarizes key degradation parameters for published SOS1 PROTACs. DC₅₀ is the concentration required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of degradation observed.
| Compound | Target | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| 11o | SOS1 | CRBN | SW620 | 1.85 | >90 |
| 11o | SOS1 | CRBN | A549 | 7.53 | >90 |
| 11o | SOS1 | CRBN | DLD-1 | 4.62 | >90 |
| SIAIS562055 | SOS1 | CRBN | K562 | 62.5 | Not Reported |
| SIAIS562055 | SOS1 | CRBN | KU812 | 8.4 | Not Reported |
Data for compound 11o from a study on pyrido[2,3-d]pyrimidin-7-one-based SOS1 PROTACs.[6] Data for SIAIS562055 from a study on BI-3406-based SOS1 PROTACs.
Table 2: Recommended Starting Conditions for Key Synthetic Reactions
This table provides recommended starting parameters for common reactions in SOS1 PROTAC synthesis. Optimization may be required for specific substrates.
| Reaction | Reagent | Equivalents | Solvent | Temperature | Time |
| Amide Coupling | Carboxylic Acid | 1.0 | Anhydrous DMF | Room Temp. | 12-24 h |
| Amine | 1.1 | ||||
| HATU | 1.2 | ||||
| DIPEA | 3.0 | ||||
| Click Chemistry (CuAAC) | Alkyne | 1.0 | DMF/H₂O/t-BuOH (1:1:1) | Room Temp. | 12-24 h |
| Azide (B81097) | 1.0 | ||||
| CuSO₄·5H₂O | 0.5-1.0 | ||||
| Sodium Ascorbate | 1.0-2.0 | ||||
| (Optional) THPTA | 0.5-1.0 |
Experimental Protocols
The following are generalized protocols for the key synthetic steps in preparing a SOS1 PROTAC. These should be adapted and optimized for specific target molecules.
Protocol 1: Amide Coupling for Linker Conjugation
This protocol describes a general procedure for coupling a carboxylic acid-functionalized component (e.g., a BI-3406 analog or a linker) to an amine-functionalized component (e.g., a linker or an E3 ligase ligand).
Reagents and Materials:
-
Carboxylic acid component (1.0 eq)
-
Amine component (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid component in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine component to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the amide-linked product.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click chemistry" conjugation of an alkyne-functionalized component to an azide-functionalized component.
Reagents and Materials:
-
Alkyne-functionalized component (1.0 eq)
-
Azide-functionalized component (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.5-1.0 eq)
-
Sodium ascorbate (1.0-2.0 eq)
-
Solvent mixture (e.g., DMF/H₂O/t-BuOH, 1:1:1)
-
(Optional) THPTA (0.5-1.0 eq)
Procedure:
-
Dissolve the alkyne and azide components in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (and THPTA, if used).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Mandatory Visualizations
Caption: SOS1 signaling pathway and the mechanism of action for a SOS1 PROTAC.
Caption: General experimental workflow for the synthesis and evaluation of SOS1 PROTACs.
Caption: Troubleshooting decision tree for synthetic challenges in SOS1 PROTAC production.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of SOS1 Ligand Intermediate-2
This technical support guide is intended for researchers, scientists, and drug development professionals who are working with "SOS1 Ligand intermediate-2" and encountering solubility challenges in organic solvents. Based on the common characteristics of Son of Sevenless 1 (SOS1) inhibitors, this intermediate is presumed to be a hydrophobic, likely quinazoline-based, small molecule with limited aqueous solubility.[1][2][3][4] This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my "this compound" difficult to dissolve in many common organic solvents?
A1: Small molecule inhibitors targeting protein-protein interactions, such as the SOS1-KRAS interaction, are often designed to bind to hydrophobic pockets on the protein surface.[5][6] Consequently, these molecules, including many quinazoline-based SOS1 inhibitors, are inherently lipophilic (fat-soluble) and exhibit poor solubility in polar solvents, including aqueous buffers and even some organic solvents.[1][2][3][7] The energy required to break the crystal lattice of the solid compound may not be sufficiently compensated by the solvation energy in a given solvent, leading to low solubility.[8]
Q2: My compound dissolves in DMSO, but precipitates when I dilute it into an aqueous buffer for my assay. What is happening?
A2: This is a very common issue known as "crashing out" or precipitation.[7][9] Your "this compound" is likely highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions.[7] When the DMSO stock solution is diluted into an aqueous buffer, the solvent polarity changes drastically, causing the compound to exceed its solubility limit in the final mixture and precipitate out of the solution.[7][10][11] The final concentration of DMSO is a critical factor; keeping it as low as possible (typically below 0.5% - 1%) is recommended to minimize both compound precipitation and potential solvent-induced toxicity in cell-based assays.[7][10][12]
Q3: How does the purity of "this compound" affect its solubility?
A3: Impurities in a compound stock can significantly impact its solubility characteristics. In some cases, impurities may enhance or hinder the dissolution of the primary compound. If you are experiencing persistent solubility issues across various solvents, it is advisable to verify the purity of your compound stock using analytical techniques such as HPLC-MS.
Q4: Can repeated freeze-thaw cycles of my DMSO stock solution affect the solubility of "this compound"?
A4: Yes, repeated freeze-thaw cycles can negatively impact the solubility of your compound.[9] DMSO is hygroscopic and can absorb moisture from the atmosphere. Water uptake into the DMSO stock can lower the solubility of a hydrophobic compound, and this effect can be exacerbated by freeze-thaw cycles, potentially leading to the formation of micro-precipitates that are difficult to redissolve.[13] It is best practice to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.[7][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| The solid "this compound" does not dissolve in the chosen organic solvent (e.g., DMSO, Ethanol). | The compound has low intrinsic solubility in that specific solvent. The concentration is too high. | - Try alternative solvents: Test solubility in other organic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA).[7]- Use physical methods: Gently warm the solution (e.g., to 37°C), vortex vigorously, or use a sonication bath to aid dissolution.[7][8] Be cautious with heat-sensitive compounds.- Prepare a more dilute stock solution: Start with a lower concentration to ensure complete dissolution. |
| The compound dissolves initially but a precipitate forms over time. | The solution is supersaturated and the compound is slowly crashing out. The compound may be unstable in the solvent. | - Prepare fresh solutions: For aqueous working solutions, it is best to prepare them fresh for each experiment.[9]- Store stock solutions properly: Store DMSO stock solutions in single-use aliquots at -20°C or -80°C to maintain stability.[9]- Check for compound degradation: If stability is a concern, analyze the solution over time using HPLC. |
| Precipitation occurs when adding the DMSO stock to an aqueous buffer or cell culture medium. | The compound's solubility limit in the final aqueous/organic mixture is exceeded. The final DMSO concentration is too high. | - Perform serial dilutions: Instead of a single large dilution, perform intermediate dilutions of your stock in 100% DMSO before the final dilution into the aqueous medium.[9]- Reduce the final DMSO concentration: Aim for a final DMSO concentration of <0.5% in your assay.[7]- Add the DMSO stock to the aqueous solution slowly while vortexing: This can help to prevent localized high concentrations that lead to precipitation. |
| The required concentration of the organic co-solvent is toxic to the cells in my assay. | The final concentration of the co-solvent (e.g., DMSO) is above the tolerated limit for the cell line. | - Optimize the stock concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution, thus lowering the final DMSO percentage.[10]- Use solubility enhancers: Consider adding a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin (B1172386) to the aqueous buffer to improve compound solubility.[7][14] |
Summary of Quantitative Data
The following tables provide hypothetical quantitative data for a representative SOS1 inhibitor intermediate to guide your experimental design.
Table 1: Solubility of a Hypothetical SOS1 Ligand Intermediate in Various Solvents
| Solvent | Solubility (µg/mL) | Molar Solubility (µM) (Assuming MW = 500 g/mol ) |
| Water | < 1 | < 2 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | < 2 |
| Ethanol | 200 | 400 |
| Methanol | 1,500 | 3,000 |
| Acetonitrile | 150 | 300 |
| Dimethyl Sulfoxide (DMSO) | > 25,000 | > 50,000 |
| N-Methyl-2-pyrrolidone (NMP) | > 20,000 | > 40,000 |
Note: This data is hypothetical and should be experimentally verified for your specific compound.[15]
Table 2: Effect of Solubility Enhancement Techniques on Aqueous Solubility
| Technique | Fold Increase in Apparent Aqueous Solubility |
| pH adjustment (to pH 5.0 for a weak base) | 5 - 10 |
| 0.1% Tween® 80 | 2 - 5 |
| 10 mM Hydroxypropyl-β-cyclodextrin | 10 - 50 |
| Co-solvent (5% Ethanol in buffer) | 2 - 4 |
Note: The effectiveness of each technique is highly compound-dependent.[7][14][16]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
Objective: To prepare a high-concentration stock solution of "this compound" in a suitable organic solvent (e.g., DMSO).
Materials:
-
"this compound" solid powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Weigh the compound: Accurately weigh the desired amount of "this compound" powder in a sterile vial.
-
Add the solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[17]
-
Optional - Sonication/Warming: If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[7] Gentle warming (e.g., to 37°C) can also be applied, but ensure the compound is stable at this temperature.[7]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[7][9] Store the aliquots at -20°C or -80°C, protected from light and moisture.[9]
Protocol 2: Kinetic Solubility Assay
Objective: To rapidly determine the apparent solubility of "this compound" in an aqueous buffer when diluted from a DMSO stock.
Materials:
-
10 mM stock solution of "this compound" in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm)
Procedure:
-
Prepare serial dilutions: In a separate 96-well plate, prepare a serial dilution of the 10 mM compound stock solution in 100% DMSO.
-
Add buffer to the assay plate: Add the aqueous buffer to the wells of the assay plate.
-
Add compound dilutions: Transfer a small, fixed volume (e.g., 1-2 µL) of the DMSO dilutions to the corresponding wells of the assay plate containing the buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).[17]
-
Include controls: Have wells with buffer and the same final concentration of DMSO but no compound.
-
Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration.[17]
-
Measure turbidity: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).[18]
-
Determine kinetic solubility: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control.[17]
Protocol 3: Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of "this compound" in an aqueous buffer.
Materials:
-
"this compound" solid powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaker or rotator
-
Filtration device (e.g., 0.22 µm syringe filter) or centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add excess solid: Add an excess amount of the solid compound to a glass vial containing a known volume of the aqueous buffer.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[19][20]
-
Phase separation: After incubation, separate the undissolved solid from the saturated solution by either centrifugation or filtration through a 0.22 µm filter.[19]
-
Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.[18][21]
Visualizations
Caption: Simplified SOS1 signaling pathway.
Caption: Troubleshooting workflow for an insoluble compound.
References
- 1. Design and structural optimization of novel SOS1 inhibitors in KRAS-driven cancers - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 2. Novel potent SOS1 inhibitors containing a tricyclic quinazoline scaffold: A joint view of experiments and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of quinazoline SOS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ziath.com [ziath.com]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjbphs.com [wjbphs.com]
- 17. benchchem.com [benchchem.com]
- 18. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. enamine.net [enamine.net]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Improving the stability of PROTACs synthesized from "VHL Ligand intermediate-2"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with PROTACs synthesized from "VHL Ligand intermediate-2" and related VHL-recruiting scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges for PROTACs synthesized using VHL ligands?
PROTACs, due to their unique tripartite structure and high molecular weight, face several stability hurdles. Key mechanisms affecting their stability include:
-
Metabolic Instability: PROTACs are often rapidly metabolized by enzymes found in the liver and blood.[1] The primary culprits are Cytochrome P450 (CYP) enzymes, aldehyde oxidases, and hydrolases, which can lead to significant "first-pass" metabolism, limiting oral bioavailability.[1] A specific liability for VHL-based PROTACs is the cleavage of the VHL ligand moiety itself by peptidases.[2]
-
Chemical Instability: Certain chemical functionalities within the PROTAC structure can be susceptible to hydrolysis under physiological pH conditions, leading to degradation in aqueous solutions and a loss of activity.[1]
-
Poor Physicochemical Properties: Many PROTACs are lipophilic and have a high molecular weight, which contributes to poor aqueous solubility and low cell permeability.[1][3] This can cause aggregation and precipitation in experimental buffers, reducing the effective concentration of the active molecule and hindering cellular uptake.[1]
Q2: How does the linker component influence the stability of my VHL-based PROTAC?
The linker is a critical determinant of a PROTAC's stability and overall performance.[1] Its design impacts several key attributes:
-
Metabolic Stability: The linker is frequently a site for metabolic modification.[1] Long, flexible linkers like polyethylene (B3416737) glycol (PEG) or alkyl chains can be more vulnerable to enzymatic degradation.[1][4] Incorporating more rigid or stable motifs, such as cycloalkanes (e.g., piperidine (B6355638), piperazine) or aromatic rings, can significantly enhance metabolic stability.[1][]
-
Physicochemical Properties: The linker's composition affects the PROTAC's solubility and permeability. Hydrophobic linkers (e.g., long alkyl chains) may improve permeability but decrease aqueous solubility, while overly hydrophilic linkers (e.g., long PEG chains) can increase the polar surface area, thereby reducing cell permeability.[][6]
-
Ternary Complex Formation: The linker's length and attachment points are crucial for achieving an optimal conformation for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[6][7] An improperly sized linker can introduce steric hindrance or fail to bring the proteins into sufficient proximity for efficient ubiquitination.[6]
Troubleshooting Common Stability Issues
Issue 1: My PROTAC shows rapid degradation in human liver microsome (HLM) assays.
This indicates high susceptibility to metabolism by hepatic enzymes, primarily CYPs.
Troubleshooting Workflow: Low Metabolic Stability
Caption: Workflow for addressing low PROTAC metabolic stability.
Potential Solutions:
-
Introduce Metabolic Blocks: Identify the specific sites of metabolism ("hotspots") via metabolite identification studies. Introduce metabolically inert groups, such as fluorine or deuterium, at these positions on the VHL ligand or the target binder to block enzymatic modification.[1]
-
Optimize the Linker: Replace metabolically labile linkers (e.g., long PEG or alkyl chains) with more robust structures. Incorporating cyclic elements like piperidine or piperazine (B1678402) can increase rigidity and metabolic stability.[][8]
-
Constrain Molecular Conformation: Redesign the PROTAC to encourage the formation of intramolecular hydrogen bonds.[8][9] This can create a more compact, "ball-like" structure that shields labile parts of the molecule from metabolic enzymes.[8]
Data Summary: Impact of Linker Modification on Metabolic Stability
| PROTAC ID | Linker Type | Modification | Half-life in HLM (min) |
| PROTAC-01 | PEG4 | (Reference) | 15 |
| PROTAC-02 | Alkyl C8 | (Reference) | 25 |
| PROTAC-03 | Alkyl C8 | Deuteration on VHL ligand | 55 |
| PROTAC-04 | Piperazine-based | Increased rigidity | >120 |
Issue 2: My PROTAC is unstable in plasma stability assays.
This suggests degradation by enzymes present in the blood, such as hydrolases (e.g., esterases, amidases).[10][11] This is particularly common for PROTACs containing ester or amide bonds in their linkers or ligands.[10]
Potential Solutions:
-
Replace Labile Functional Groups: If the instability is due to hydrolysis, replace susceptible groups like esters or amides with more stable functionalities, such as ethers or cycloalkanes.
-
Modify the VHL Ligand: Studies have shown that the VHL ligand itself can be a site of cleavage.[2] Synthesizing analogs with modified peptide backbones can improve stability against peptidases.[2]
-
Steric Shielding: Introduce bulky groups near the labile bond to sterically hinder the approach of hydrolytic enzymes.
Data Summary: Impact of VHL Ligand Modification on Plasma Stability
| PROTAC ID | VHL Ligand | Linker | % Remaining in Plasma (2h) |
| PROTAC-05 | Standard Hyp-based | PEG4 | 35% |
| PROTAC-06 | Standard Hyp-based | Piperazine | 42% |
| PROTAC-07 | Modified/Constrained Ring | Piperazine | 91% |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[1][12]
Materials:
-
Test PROTAC compound and stable/unstable control compounds (e.g., Warfarin, Verapamil).[1]
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase).[1]
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
Ice-cold acetonitrile (B52724) with an internal standard (for quenching).
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Prepare a 1 µM working solution of the test PROTAC in phosphate buffer. The final DMSO concentration should be <1%.[1] Thaw HLM on ice.
-
Pre-incubation: In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.[12][13]
-
Initiation: Start the reaction by adding the NADPH regenerating system to the pre-warmed HLM mixture. Immediately add the PROTAC working solution.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]
-
Quenching: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[1]
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[14]
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent PROTAC at each time point.[1]
-
Calculation: Determine the half-life (t½) by plotting the natural log of the percentage of PROTAC remaining against time.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the stability of a PROTAC against enzymatic degradation in plasma.[10][15]
Materials:
-
Test PROTAC compound.
-
Pooled, heparinized plasma (human, mouse, rat, etc.).[15]
-
Phosphate buffer (pH 7.4).
-
Ice-cold acetonitrile or methanol (B129727) with an internal standard.[15]
-
LC-MS/MS system.
Procedure:
-
Preparation: Prepare a 1 µM working solution of the test PROTAC.
-
Incubation: Pre-warm the plasma to 37°C. Add the PROTAC working solution to the plasma and incubate at 37°C.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[15]
-
Quenching: Immediately terminate the reaction by adding the aliquot to a tube with 3-4 volumes of ice-cold acetonitrile or methanol containing an internal standard.[15]
-
Sample Processing: Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent PROTAC.
-
Calculation: Report the percentage of the compound remaining at each time point relative to the 0-minute sample.[15]
PROTAC Mechanism and Stability Relationship
The ultimate goal of a PROTAC is to form a productive ternary complex that leads to target ubiquitination and degradation. The stability of the PROTAC molecule is a prerequisite for every step in this pathway.
Caption: Relationship between PROTAC stability and its catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Plasma Stability Assay | Domainex [domainex.co.uk]
- 12. mttlab.eu [mttlab.eu]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Characterization of SOS1 Ligand intermediate-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common pitfalls during the characterization of "SOS1 Ligand intermediate-2," a crucial building block for potent SOS1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its characterization critical?
A1: "this compound" is a synthetic precursor used in the development of small molecule inhibitors targeting the Son of Sevenless homolog 1 (SOS1). SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins, which are key regulators of cell proliferation and survival.[1] Hyperactivation of the RAS/MAPK pathway, often due to mutations, is a major driver in many cancers.[1][2] SOS1 inhibitors block the interaction between SOS1 and RAS, preventing RAS activation and downstream signaling.[1] Accurate characterization of "this compound" is critical to ensure its purity and structural integrity, which are essential for the successful synthesis of the final active pharmaceutical ingredient (API) and for obtaining reliable biological data.
Q2: My ¹H NMR spectrum for "this compound" shows broad peaks for certain protons. What could be the cause?
A2: Broad peaks in an ¹H NMR spectrum can arise from several factors. Common causes include chemical exchange of labile protons (e.g., -NH or -OH groups), the presence of paramagnetic impurities, or restricted bond rotation (rotamers). To troubleshoot this, you can perform a D₂O exchange experiment; the disappearance of a peak after adding a drop of D₂O confirms it is an exchangeable proton.[3] Running the NMR at a higher temperature may also sharpen peaks by increasing the rate of bond rotation.[3]
Q3: The observed mass in my mass spectrometry analysis does not match the expected molecular weight of "this compound". What should I check?
A3: A discrepancy between the observed and expected mass can be due to several reasons. First, verify that you are looking for the correct adduct ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻ depending on the ionization mode). It is also possible that the molecule is unstable under the chosen ionization conditions and is fragmenting. Another possibility is the presence of an unexpected salt or solvate. If the discrepancy is small, it could indicate an issue with the mass spectrometer's calibration.[4]
Q4: My HPLC analysis indicates the presence of multiple peaks, suggesting impurities. What are the next steps?
A4: The presence of multiple peaks in an HPLC chromatogram indicates that your sample is not pure. The first step is to confirm the identity of the main peak corresponding to "this compound," ideally by collecting the fraction and analyzing it by mass spectrometry. The next step is to identify the impurities, which could be starting materials, byproducts from the synthesis, or degradation products. Depending on the nature and quantity of the impurities, you may need to re-purify your sample using techniques like column chromatography or recrystallization.
Troubleshooting Guides
NMR Spectroscopy
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in ¹H or ¹³C NMR | Residual solvent, starting materials, or reaction byproducts. | Compare peak positions with known solvent charts. If necessary, re-purify the sample by column chromatography or recrystallization. |
| Poor signal-to-noise ratio | Sample is too dilute or the number of scans is insufficient. | Prepare a more concentrated sample. Increase the number of scans to improve the signal-to-noise ratio. |
| Broad or absent N-H/O-H proton signals | Quadrupole broadening from ¹⁴N nucleus; chemical exchange with trace water. | Add a drop of D₂O to the NMR tube; the N-H or O-H peak should disappear. Alternatively, run the experiment at a lower temperature to slow the exchange rate.[5] |
| Fewer ¹³C signals than expected | Accidental overlap of signals; presence of quaternary carbons with long relaxation times. | Run 2D NMR experiments (e.g., HSQC, HMBC) to resolve overlapping signals. Increase the relaxation delay (d1) in the ¹³C experiment to better visualize quaternary carbons.[5] |
Mass Spectrometry
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peaks observed | The sample is not reaching the detector; detector issue. | Check for leaks in the system and ensure the autosampler and syringe are functioning correctly. Confirm that the sample is properly prepared.[6] |
| Poor signal intensity | Sample concentration is too low or too high (ion suppression); inefficient ionization. | Optimize the sample concentration. Experiment with different ionization techniques (e.g., ESI, APCI) to improve ionization efficiency.[4] |
| Mass inaccuracy | The instrument requires calibration. | Perform a mass calibration using an appropriate standard to ensure accurate mass measurements.[4] |
| Unexpected fragmentation | The molecule is unstable under the chosen ionization conditions. | Try a softer ionization technique if available. Analyze the fragmentation pattern to see if it is consistent with the expected structure. |
HPLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak tailing or fronting | Column overload; mismatched solvent strength between sample and mobile phase; column degradation. | Dilute the sample. Ensure the sample is dissolved in the mobile phase or a weaker solvent. Replace the column if it is old or has been subjected to harsh conditions. |
| Variable retention times | Fluctuation in mobile phase composition or flow rate; temperature changes. | Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles. Use a column oven to maintain a constant temperature. |
| Ghost peaks | Contamination in the mobile phase or injector; carryover from a previous injection. | Use high-purity solvents for the mobile phase. Run blank injections with a strong solvent to clean the injector and column. |
| Baseline noise or drift | Air bubbles in the system; contaminated mobile phase; detector lamp issue. | Degas the mobile phase. Flush the system to remove any contaminants. Check the detector lamp's age and intensity.[4] |
Signaling Pathway and Experimental Workflow
Caption: The SOS1 signaling pathway in RAS activation.
Caption: Workflow for synthesis and characterization.
Quantitative Data Summary
The following tables present example data for the characterization of a hypothetical "this compound" with an expected molecular formula of C₁₅H₁₂N₂O₃S and a molecular weight of 316.34 g/mol .
Table 1: Example ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.15 | d | 1H | Ar-H |
| 7.90 | d | 1H | Ar-H |
| 7.65 | t | 1H | Ar-H |
| 7.50 | t | 1H | Ar-H |
| 7.20 | s | 1H | Ar-H |
| 5.30 | s | 1H | -NH |
| 4.10 | q | 2H | -CH₂ |
| 1.20 | t | 3H | -CH₃ |
Table 2: Example Mass Spectrometry Data
| Ionization Mode | Expected m/z | Observed m/z | Assignment |
| ESI+ | 317.06 | 317.07 | [M+H]⁺ |
| ESI+ | 339.04 | 339.05 | [M+Na]⁺ |
| ESI- | 315.05 | 315.04 | [M-H]⁻ |
Table 3: Example HPLC Purity Data
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 8.52 min |
| Purity (by area %) | 98.7% |
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of "this compound" and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Load standard acquisition parameters for ¹H and ¹³C NMR.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum. A typical experiment includes 16-64 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum. This may require a longer acquisition time (hundreds to thousands of scans) due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on the expected structure.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of ~1 mg/mL. Dilute this stock solution to a final concentration of ~10-100 µg/mL with the mobile phase.
-
LC Method Setup:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Set up a suitable gradient method to ensure separation of the compound from potential impurities.
-
Set the column temperature (e.g., 40 °C) and flow rate (e.g., 0.5 mL/min).
-
-
MS Method Setup:
-
Select the ionization mode (positive or negative ion mode).
-
Optimize key MS parameters such as capillary voltage and cone voltage.
-
Set the mass range for data acquisition (e.g., 100-1000 m/z).
-
-
Injection and Acquisition: Inject 1-5 µL of the prepared sample and start the data acquisition.
-
Data Analysis: Extract the total ion chromatogram (TIC) and the mass spectrum of the peak of interest. Compare the observed m/z values with the calculated values for the expected molecule and its common adducts.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve a sample of "this compound" in a suitable solvent to a known concentration (e.g., 0.5 mg/mL).
-
Method Setup:
-
Use a validated HPLC method with a column and mobile phase that provides good peak shape and resolution for the compound.
-
Set the UV detector to a wavelength where the compound has strong absorbance.
-
-
System Suitability: Inject a standard solution to ensure the system is performing correctly (checking parameters like theoretical plates, tailing factor, and reproducibility).
-
Sample Analysis: Inject the prepared sample solution.
-
Data Processing: Integrate all peaks in the chromatogram.
-
Purity Calculation: Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
References
Technical Support Center: Enhancing Cell Permeability of SOS1 Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SOS1 degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to cell permeability, a critical factor for the efficacy of targeted protein degraders.
Troubleshooting Guide
Issue: Low or no degradation of SOS1 in cellular assays despite potent in vitro binding.
This is a common issue often attributable to poor cell permeability of the degrader molecule. Here’s a step-by-step guide to troubleshoot this problem.
1. Confirm Target Engagement in Cells:
-
Question: Is the SOS1 degrader engaging with its target, SOS1, and the E3 ligase inside the cell?
-
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement in a cellular environment. An increase in the thermal stability of SOS1 upon treatment with the degrader suggests target binding.
-
NanoBRET™ Target Engagement Assay: If your system is amenable, this assay provides quantitative data on target engagement in living cells.
-
-
Possible Outcome & Next Steps:
-
No target engagement: The primary issue is likely cell permeability. Proceed to the strategies for enhancing permeability.
-
Target engagement confirmed: The problem might lie downstream, such as issues with ternary complex formation, ubiquitination, or proteasomal degradation.
-
2. Assess Physicochemical Properties:
-
Question: Do the physicochemical properties of the SOS1 degrader fall within a range that is generally associated with poor permeability?
-
Troubleshooting Steps:
-
In Silico Analysis: Calculate properties like molecular weight (MW), topological polar surface area (TPSA), number of hydrogen bond donors (HBDs), and lipophilicity (LogP).[1][2] PROTACs and other degraders often have high MW and TPSA, which can limit passive diffusion across the cell membrane.[3][4]
-
Solubility Assessment: Experimentally determine the aqueous solubility of the compound. Poor solubility can limit the effective concentration of the degrader that is available to permeate the cell membrane.
-
-
Possible Outcome & Next Steps:
-
Properties outside the desired range: The degrader may require chemical modification to improve its drug-like properties. Focus on strategies to reduce polarity and molecular size where possible without compromising binding affinity.
-
3. Directly Measure Cell Permeability:
-
Question: What is the quantitative measure of the degrader's ability to cross the cell membrane?
-
Troubleshooting Steps:
-
Possible Outcome & Next Steps:
-
Low Papp value: Confirms poor cell permeability. Implement strategies outlined in the FAQs to improve this property.
-
Acceptable Papp value: The issue may not be simple passive diffusion. Consider the involvement of active efflux transporters that may be removing the degrader from the cell. Caco-2 assays can provide insights into active transport mechanisms.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low cell permeability of SOS1 degraders?
SOS1 degraders, particularly those based on PROTAC technology, are often large molecules that fall into the "beyond Rule of Five" chemical space.[2] Their high molecular weight, large polar surface area, and number of rotatable bonds can hinder their ability to passively diffuse across the lipid bilayer of the cell membrane.[3][6]
Q2: How can I improve the cell permeability of my SOS1 degrader?
Several strategies can be employed to enhance cell permeability:
-
Linker Optimization: The linker connecting the SOS1-binding moiety and the E3 ligase ligand plays a crucial role.
-
Reduce Polarity: Replacing amide bonds with esters can reduce the number of hydrogen bond donors and improve permeability.[1]
-
Incorporate Rigidity: Introducing rigid elements like piperidine (B6355638) or piperazine (B1678402) moieties can sometimes enhance permeability.[1][6]
-
Optimize Length and Composition: Systematically modifying the linker length and composition can help find a balance between ternary complex formation and favorable physicochemical properties.
-
-
Prodrug Strategies: Masking polar functional groups with cleavable lipophilic moieties can increase permeability.[1] These masking groups are later removed by intracellular enzymes to release the active degrader.
-
"Molecular Glues": As an alternative to large PROTACs, smaller "molecular glue" type degraders can be developed. These molecules induce proximity between SOS1 and an E3 ligase without a direct linker, generally possessing more favorable drug-like properties.[4][7]
-
Receptor-Mediated Delivery: Conjugating the degrader to a ligand that is recognized by a cell surface receptor can facilitate active transport into the cell.[1]
Q3: Which assays are recommended for assessing the cell permeability of SOS1 degraders?
A tiered approach is often effective:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput, cell-free assay that predicts passive diffusion. It is useful for rapid screening of a large number of compounds.[3]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium. It can provide information on both passive diffusion and active transport, including efflux.[1][5]
-
Chloroalkane Penetration Assay (CAPA): This is a sensitive method for quantifying the intracellular concentration of degraders that have been tagged with a chloroalkane.[6]
Q4: How do I interpret the results from different permeability assays?
It's important to consider the strengths and limitations of each assay.
-
PAMPA is a good first-pass screen for passive permeability. Low permeability in PAMPA suggests that the molecule's intrinsic ability to cross a lipid membrane is poor.
-
Caco-2 assays provide more biologically relevant data. A low Papp value in the apical-to-basolateral direction may indicate poor permeability or active efflux. A high efflux ratio (basolateral-to-apical Papp divided by apical-to-basolateral Papp) suggests the compound is a substrate for efflux transporters.
-
CAPA provides a direct measure of intracellular accumulation, which is the ultimate goal for a degrader.
A comparison of these assays is summarized in the table below.
Data Presentation
Table 1: Comparison of Common Cell Permeability Assays
| Assay | Principle | Throughput | Information Provided | Key Advantages | Key Limitations |
| PAMPA | Measures passive diffusion across an artificial lipid membrane.[3] | High | Passive permeability (Papp) | Cost-effective, rapid screening | Lacks biological complexity (no transporters) |
| Caco-2 | Measures transport across a monolayer of Caco-2 cells.[1][5] | Medium | Passive and active transport (Papp, efflux ratio) | More biologically relevant, provides efflux data | Slower, more expensive, potential for metabolic activity |
| CAPA | Quantifies intracellular concentration of a chloroalkane-tagged compound.[6] | Low | Intracellular concentration | Highly sensitive, direct measure of cell penetration | Requires synthesis of a tagged analogue |
Experimental Protocols
General Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Reagents:
-
Prepare a solution of the lipid (e.g., 2% w/v lecithin (B1663433) in dodecane).
-
Prepare the donor solution by dissolving the SOS1 degrader in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration.
-
Prepare the acceptor buffer (e.g., PBS with a percentage of DMSO to aid solubility).
-
-
Plate Preparation:
-
Coat the filter of a 96-well donor plate with the lipid solution.
-
Add the acceptor buffer to the wells of a 96-well acceptor plate.
-
-
Assay Execution:
-
Place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.
-
Add the donor solution containing the SOS1 degrader to the wells of the donor plate.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
-
Analysis:
-
After incubation, determine the concentration of the degrader in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
-
Visualizations
Signaling Pathway
Caption: The SOS1 signaling pathway, a key regulator of cellular growth.
Experimental Workflow
Caption: A typical workflow for assessing and optimizing SOS1 degrader cell permeability.
Logical Relationship
Caption: Key factors influencing and strategies to improve cell permeability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Enhancing Permeability Prediction of Heterobifunctional Degraders Using Machine Learning and Metadynamics-Informed 3D Molecular Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Optimization of Linker Chemistry for SOS1 PROTACs Utilizing VHL Ligand intermediate-2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments focused on the optimization of linker chemistry for Son of Sevenless homolog 1 (SOS1) PROTACs (Proteolysis Targeting Chimeras) that employ "VHL Ligand intermediate-2" for recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a SOS1 PROTAC?
A1: The linker is a critical component of a PROTAC, connecting the SOS1-binding warhead to the VHL E3 ligase ligand.[1][2][3][4] Its primary role is to facilitate the formation of a stable and productive ternary complex between SOS1 and the VHL E3 ligase.[5] The linker's length, composition, and attachment points dictate the spatial orientation of these two proteins, which is crucial for efficient ubiquitination and subsequent proteasomal degradation of SOS1.[6][]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most frequently utilized linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[8] These are often selected for their flexibility and ability to span the required distance between the target protein and the E3 ligase. However, more rigid linkers containing moieties like piperazine (B1678402) or piperidine (B6355638) are also used to improve conformational stability and pharmacological properties.[9][10]
Q3: How does linker composition, beyond just length, impact SOS1 PROTAC performance?
A3: Linker composition significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability.[8] For instance, incorporating hydrophilic elements like PEG can enhance solubility, which is often a challenge for large PROTAC molecules.[4] Conversely, more rigid structures can improve conformational stability, potentially leading to more favorable ternary complex formation.[5] The chemical nature of the linker can also directly impact the stability of the ternary complex and, consequently, degradation efficiency.[8]
Q4: What is the "hook effect" in the context of SOS1 PROTACs and how can linker design mitigate it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein, in this case, SOS1, decreases at high PROTAC concentrations.[8][11][12] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (SOS1-PROTAC or VHL-PROTAC) rather than the productive ternary complex required for degradation.[12] A well-designed linker can enhance the cooperativity of ternary complex formation, making it more stable and less prone to dissociation, which can help mitigate the hook effect.[5]
Q5: Where can I source "VHL Ligand intermediate-2" for my SOS1 PROTAC synthesis?
A5: "VHL Ligand intermediate-2" (compound 18c) is described as an intermediate for the synthesis of VHL E3 ubiquitin ligase ligands and is available from commercial suppliers like MedchemExpress.[13] It is important to note that this is for research use only.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| SOS1 PROTAC shows good binary binding to both SOS1 and VHL, but no significant degradation of SOS1 is observed. | 1. Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to non-productive ternary complex formation.[5][6][8] 2. Poor Ternary Complex Cooperativity: The binding of one protein partner does not sufficiently increase the affinity for the other.[8] 3. Incorrect Linker Attachment Point: The linker may be attached to a position on the SOS1 binder or the VHL ligand that does not allow for a productive orientation of the ternary complex.[6] 4. Low Cell Permeability: The physicochemical properties of the linker may contribute to poor cell entry of the PROTAC.[5][9][12] | 1. Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units).[] 2. Modify the linker to be more rigid to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[5] 3. Explore alternative attachment points on both the SOS1 warhead and the VHL ligand.[6] 4. Incorporate linker moieties known to improve cell permeability, or consider prodrug strategies.[12] |
| Significant "hook effect" is observed, limiting the therapeutic window of the SOS1 PROTAC. | 1. Low Ternary Complex Stability: The ternary complex is not stable enough, leading to the accumulation of binary complexes at higher concentrations. 2. Highly Flexible Linker: A very flexible linker may allow for multiple non-productive binding modes. | 1. Design linkers that can form additional interactions within the ternary complex to enhance its stability.[3] 2. Introduce more rigid elements into the linker to reduce conformational flexibility.[5] 3. Perform detailed dose-response experiments to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[8] |
| The synthesized SOS1 PROTAC has poor solubility. | Hydrophobic Linker: The linker composition may be too lipophilic, contributing to poor aqueous solubility. | 1. Incorporate hydrophilic units, such as PEG, into the linker to improve solubility.[4][] 2. Ensure that the overall physicochemical properties of the PROTAC are within a reasonable range for solubility. |
| SOS1 degradation is observed, but the potency (DC50) is low. | 1. Inefficient Ternary Complex Formation: The linker may not be optimal for inducing a highly stable and productive ternary complex. 2. Metabolic Instability: The PROTAC, including the linker, may be rapidly metabolized within the cell.[14] | 1. Systematically vary the linker length and composition to identify a more optimal configuration.[] 2. Conduct metabolic stability assays to assess the half-life of the PROTAC. If instability is observed, consider modifying the linker to block potential metabolic sites.[14] |
| Difficulty in synthesizing the PROTAC due to linker reactivity. | Incompatible Functional Groups: The functional groups on the linker may not be compatible with the coupling chemistry used to attach the SOS1 binder and the VHL ligand. | 1. Utilize orthogonal protection strategies for the functional groups on the linker. 2. Employ robust and high-yielding coupling reactions, such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), which are often used for PROTAC synthesis.[4] |
Experimental Protocols
General Western Blotting Protocol for SOS1 Degradation Assessment
This protocol provides a standard method to quantify the reduction in SOS1 protein levels following PROTAC treatment.[11][15]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a concentration range of your active SOS1 PROTAC and an inactive control for a predetermined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12][15]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for separation by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][15]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Incubate the membrane with a primary antibody specific to SOS1.
-
Probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[15]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[15]
-
-
Detection and Analysis:
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This method is used to verify the formation of the SOS1-PROTAC-VHL ternary complex within cells.[11]
-
Cell Treatment: Seed cells and treat with the SOS1 PROTAC at a concentration known to be effective.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates to reduce non-specific binding.
-
Incubate the lysates with an antibody against either SOS1 or VHL.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluate by Western blot, probing for SOS1 and VHL to confirm their co-precipitation.[11]
-
Visualizations
Signaling Pathway
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Validating the degradation of SOS1 by a PROTAC synthesized from "SOS1 Ligand intermediate-2"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a PROTAC Synthesized from "SOS1 Ligand intermediate-2" for Targeted SOS1 Degradation.
This guide provides a comprehensive evaluation of a Proteolysis Targeting Chimera (PROTAC) synthesized using "this compound" for the targeted degradation of the Son of Sevenless homolog 1 (SOS1) protein. As a key guanine (B1146940) nucleotide exchange factor (GEF) for RAS proteins, SOS1 is a critical node in signaling pathways that control cell growth and proliferation.[1][2] Its role in various cancers has made it an attractive target for therapeutic intervention. This document presents a comparative analysis of a VHL-based SOS1 PROTAC, exemplified by the well-characterized compound "9d," against alternative SOS1-targeting strategies, including a CRBN-based PROTAC and a small molecule inhibitor. The supporting experimental data, detailed protocols, and pathway visualizations aim to provide researchers with the necessary information to assess the potential of this therapeutic approach.
Performance Comparison: VHL-based SOS1 PROTAC vs. Alternatives
The efficacy of the VHL-based SOS1 PROTAC, synthesized from a VHL ligand derived from "this compound", is benchmarked against a CRBN-based SOS1 PROTAC (SIAIS562055) and a small molecule inhibitor of SOS1 (BI-3406). The following tables summarize the quantitative data from key validation experiments.
| Compound | Mechanism of Action | Target | E3 Ligase Recruited | Degradation Potency (Dmax) | Concentration for Dmax | Cell Line | Reference |
| PROTAC "9d" | Targeted Protein Degradation | SOS1 | VHL | 56% - 92% | 0.1 - 1 µM | NCI-H358 | [3] |
| SIAIS562055 | Targeted Protein Degradation | SOS1 | CRBN | >90% | 0.1 µM | MIA PaCa-2, HPAF-II, K562 | [4] |
| BI-3406 | Small Molecule Inhibition | SOS1 | N/A | No Degradation | N/A | NCI-H358 | [4] |
Table 1: Comparison of SOS1 Degradation Efficacy. This table highlights the potent degradation of SOS1 by both VHL- and CRBN-based PROTACs, while the small molecule inhibitor does not induce degradation.
| Compound | Cell Line | IC50 (3D Culture) | Assay Duration | Reference |
| SIAIS562055 | NCI-H358 (KRAS-mutant) | Not explicitly stated, but potent antiproliferative effects observed | 120 hours | [4] |
| BI-3406 | NCI-H358 (KRAS-mutant) | Less potent than SIAIS562055 | 120 hours | [4] |
| PROTAC "9d" | NCI-H358 (KRAS-mutant) | Suppressed tumor growth in xenografts | Not specified | [3] |
Table 2: Comparison of Antiproliferative Activity. This table showcases the antiproliferative effects of the SOS1 degraders and inhibitor in cancer cell lines.
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the biological context and the experimental procedures used to validate the SOS1-degrading PROTAC, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: SOS1-Mediated RAS Activation Pathway.
References
A Comparative In Vitro Analysis of SOS1 Degraders for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the efficacy of prominent SOS1 degraders. This report provides a comparative analysis of their in vitro performance, supported by experimental data and detailed protocols to aid in the selection of appropriate compounds for preclinical studies.
Son of Sevenless 1 (SOS1) is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that activates RAS proteins, playing a pivotal role in the RAS/MAPK signaling pathway which governs cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target. The development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of SOS1 has emerged as a promising strategy to overcome the limitations of traditional inhibitors. This guide compares the in vitro efficacy of several recently developed SOS1 degraders: SIAIS562055, BTX-6654, BTX-7312, P7, and PROTAC SOS1 degrader-1.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key performance indicators for the selected SOS1 degraders across various cancer cell lines. The data, including the half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and half-maximal inhibitory concentration (IC50) for cell viability, has been compiled from recent publications.
| Degrader | Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | IC50 (µM) |
| SIAIS562055 | NCI-H358 (KRAS G12C) | Non-Small Cell Lung Cancer | - | >90% (at 1000 nM) | - |
| GP2d (KRAS G12D) | Pancreatic Cancer | - | >90% (at 1000 nM) | - | |
| SW620 (KRAS G12V) | Colorectal Cancer | - | >90% (at 1000 nM) | - | |
| BTX-6654 | MIA PaCa-2 (KRAS G12C) | Pancreatic Cancer | <10 | >90% | <0.15 |
| LoVo (KRAS G12D) | Colorectal Cancer | <10 | >90% | <0.15 | |
| BTX-7312 | MIA PaCa-2 (KRAS G12C) | Pancreatic Cancer | <10 | >90% | <0.15 |
| LoVo (KRAS G12D) | Colorectal Cancer | <10 | >90% | <0.15 | |
| P7 | SW620 (KRAS G12V) | Colorectal Cancer | 590 | >90% | - |
| HCT116 (KRAS G13D) | Colorectal Cancer | 750 | >90% | - | |
| SW1417 (KRAS G12D) | Colorectal Cancer | 190 | >90% | - | |
| PROTAC SOS1 degrader-1 | NCI-H358 (KRAS G12C) | Non-Small Cell Lung Cancer | 98.4 | >90% (at 1 µM) | 0.525 |
| MIA PaCa-2 (KRAS G12C) | Pancreatic Cancer | 255 | >90% (at 1 µM) | 0.218 | |
| AsPC-1 (KRAS G12D) | Pancreatic Cancer | 119 | >90% (at 1 µM) | 0.307 | |
| SK-LU-1 (KRAS G12D) | Non-Small Cell Lung Cancer | 104 | >90% (at 1 µM) | 0.115 | |
| SW620 (KRAS G12V) | Colorectal Cancer | 125 | >90% (at 1 µM) | 0.199 | |
| A549 (KRAS G12S) | Non-Small Cell Lung Cancer | 22 | >90% (at 1 µM) | 0.232 |
Note: DC50 and Dmax values are crucial for assessing the potency and efficacy of a degrader, respectively[1][2]. A lower DC50 indicates higher potency, while a higher Dmax signifies a greater extent of target protein degradation[1]. IC50 values reflect the compound's ability to inhibit cell proliferation. Dashes (-) indicate that the data was not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the SOS1 signaling pathway and a typical workflow for evaluating SOS1 degraders.
Caption: The SOS1-mediated RAS activation pathway.
Caption: A typical experimental workflow for assessing SOS1 degrader efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vitro assays used to evaluate SOS1 degraders.
Western Blotting for SOS1 Degradation
This protocol outlines the steps to quantify the degradation of SOS1 protein following treatment with a degrader.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., NCI-H358, MIA PaCa-2, SW620) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the SOS1 degrader (e.g., 0-2500 nM) for a specified duration (e.g., 24 hours)[3]. A vehicle control (e.g., DMSO) should be included.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-12% Bis-Tris gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 (e.g., at a 1:1000 dilution) overnight at 4°C[4]. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the SOS1 protein levels to the loading control.
-
Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining SOS1 protein against the degrader concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the effect of SOS1 degraders on cell proliferation and viability.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the SOS1 degrader in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control[5].
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well[6][7].
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals[7].
-
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader[7]. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the degrader concentration to determine the IC50 value.
-
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SOS1 antibody (55041-1-AP) | Proteintech [ptglab.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. MTT assay protocol | Abcam [abcam.com]
Unveiling the Potency of a Novel PROTAC in SOS1 Knockdown: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel Proteolysis Targeting Chimera (PROTAC) for knocking down Son of Sevenless homolog 1 (SOS1) against alternative methods. This analysis is supported by experimental data and detailed protocols to facilitate informed decisions in drug discovery and development.
The targeted degradation of SOS1, a crucial guanine (B1146940) nucleotide exchange factor for RAS proteins, has emerged as a promising therapeutic strategy for cancers driven by RAS mutations.[1][2][3] PROTACs, by hijacking the cell's ubiquitin-proteasome system, offer a powerful approach to eliminate target proteins like SOS1, potentially overcoming limitations of traditional inhibitors.[2][4] This guide delves into the Western blot analysis used to confirm SOS1 knockdown by a novel PROTAC, comparing its efficacy with established techniques like siRNA.
Comparative Efficacy of SOS1 Knockdown Approaches
The effectiveness of a novel SOS1 PROTAC can be quantitatively compared to other knockdown methods, such as siRNA, and other reported PROTAC molecules. The following tables summarize key performance indicators derived from experimental data, providing a clear overview of their respective potencies.
| Method | Target Cell Line(s) | Key Efficacy Metric(s) | Reported Efficacy | Reference |
| Novel PROTAC (SIAIS562055) | NCI-H358, GP2d, SW620 | Sustained SOS1 degradation | Effective at nanomolar concentrations | [1][3] |
| Novel PROTAC (Degrader 4) | NCI-H358 | DC50 (SOS1 degradation) | 13 nM | [5] |
| Novel PROTAC (Compound 23) | KRAS-driven cancer cells | Efficient SOS1 degradation | Potent degradation | [6][7] |
| Novel PROTAC (PROTAC SOS1 degrader-1) | NCI-H358 | DC50 (SOS1 degradation) | 98.4 nM | [8] |
| Novel PROTAC (PROTAC SOS1 degrader-3) | SW620, HCT116, SW1417 | DC50 (SOS1 degradation) | 0.59 µM (SW620), 0.75 µM (HCT116), 0.19 µM (SW1417) | [9] |
| siRNA | MDAMB-231 | % SOS1 protein expression | Significant reduction over time | [10] |
| siRNA | Caco-2 | % SOS1 protein expression | Significant reduction over time | [11] |
| Method | Target Cell Line(s) | Functional Outcome Metric(s) | Reported Outcome | Reference |
| Novel PROTAC (SIAIS562055) | NCI-H358 | Inhibition of pERK | Sustained inhibition | [1][3] |
| Novel PROTAC (Degrader 4) | NCI-H358 | IC50 (Cell proliferation) | 5 nM | [5] |
| Novel PROTAC (Compound 23) | KRAS^G12C^ mutant cells | Synergistic effect with AMG510 | Enhanced anti-tumor response | [6] |
| Novel PROTAC (PROTAC SOS1 degrader-1) | NCI-H358 | Inhibition of pERK | IC50 of 72.3 nM | [8] |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below are representative protocols for Western blot analysis following SOS1 knockdown.
SOS1 Knockdown using a Novel PROTAC
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., NCI-H358, SW620) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the novel SOS1 PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 6, 12, 24, 48 hours). A vehicle-treated group (e.g., DMSO) should be included as a negative control.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SOS1 overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH, or Vinculin) should also be used.[12]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[10][11]
-
Normalize the SOS1 protein levels to the loading control. The percentage of SOS1 knockdown is calculated relative to the vehicle-treated control.
-
SOS1 Knockdown using siRNA
-
siRNA Transfection:
-
Post-transfection Incubation: Incubate the cells for a period sufficient to allow for mRNA and protein knockdown (e.g., 24, 48, 72 hours).
-
Western Blot Analysis: Following the incubation period, proceed with cell lysis, protein quantification, SDS-PAGE, and Western blotting as described in the protocol for PROTAC treatment.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and experimental procedures can significantly aid in understanding the mechanism of action and the validation process.
Caption: The SOS1-mediated RAS/MAPK signaling pathway.
Caption: Experimental workflow for Western blot analysis of SOS1 knockdown.
Conclusion
The data presented in this guide demonstrates that novel PROTACs can induce potent and sustained degradation of SOS1, leading to the inhibition of downstream signaling pathways and cancer cell proliferation.[1][3][5] Western blot analysis serves as a robust and quantitative method to confirm the efficacy of these molecules. When compared to traditional knockdown methods like siRNA, PROTACs offer the advantage of catalytic degradation and potentially more profound and lasting biological effects. The detailed protocols and visual aids provided herein are intended to equip researchers with the necessary tools to effectively evaluate and compare novel SOS1-targeting therapeutics.
References
- 1. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 5. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. omicsonline.org [omicsonline.org]
- 11. omicsonline.org [omicsonline.org]
- 12. researchgate.net [researchgate.net]
Characterizing "VHL Ligand Intermediate-2": A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is a critical step in the development of novel therapeutics. This guide provides a comparative overview of mass spectrometry techniques for the analysis of "VHL Ligand intermediate-2," a key building block in the synthesis of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands for Proteolysis Targeting Chimeras (PROTACs).
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of drugs that leverage the cell's own ubiquitin-proteasome system to degrade specific target proteins.[1][2] The synthesis of these heterobifunctional molecules involves the careful assembly of a target protein binder, an E3 ligase ligand, and a linker. "VHL Ligand intermediate-2," also referred to as compound 18c in some literature, serves as a crucial precursor in the construction of the VHL ligand portion of many PROTACs.[3][4] Its structural integrity and purity are paramount to the successful synthesis of the final, active PROTAC.
Mass spectrometry stands as a cornerstone analytical technique in drug discovery and development, offering unparalleled sensitivity and specificity for the characterization of small molecules.[5] This guide will delve into the application of various mass spectrometry methods for the analysis of "VHL Ligand intermediate-2," alongside a comparison with alternative analytical techniques.
Mass Spectrometry for "VHL Ligand Intermediate-2"
The characterization of a synthetic intermediate like "VHL Ligand intermediate-2" by mass spectrometry typically involves a combination of techniques to confirm its identity, assess its purity, and elucidate its structure.
Predicted Mass and Isotopic Pattern
Based on the likely chemical structure of "VHL Ligand intermediate-2" as a precursor to established VHL ligands, we can predict its monoisotopic mass and the expected mass-to-charge ratios (m/z) for its molecular ions under different ionization conditions.
| Parameter | Value | Technique |
| Predicted Monoisotopic Mass | Value to be determined based on final structure | - |
| [M+H]+ (ESI+) | Calculated m/z | Electrospray Ionization (Positive Mode) |
| [M-H]- (ESI-) | Calculated m/z | Electrospray Ionization (Negative Mode) |
| [M+Na]+ (ESI+) | Calculated m/z | Electrospray Ionization (Positive Mode) |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS is indispensable for confirming the elemental composition of a newly synthesized compound. By providing highly accurate mass measurements (typically with an error of less than 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
| Technique | Typical Mass Analyzer | Expected Mass Accuracy | Information Gained |
| LC-TOF MS | Time-of-Flight | < 5 ppm | Elemental Composition |
| LC-Orbitrap MS | Orbitrap | < 3 ppm | Elemental Composition, High Resolution Fragmentation |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry is a powerful tool for structural analysis. The molecular ion of "VHL Ligand intermediate-2" is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are mass analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure.
Predicted Fragmentation Pattern of [M+H]+ for "VHL Ligand intermediate-2"
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment |
| [M+H]+ | Fragment 1 m/z | Neutral Loss 1 | Substructure 1 |
| [M+H]+ | Fragment 2 m/z | Neutral Loss 2 | Substructure 2 |
| [M+H]+ | Fragment 3 m/z | Neutral Loss 3 | Substructure 3 |
Note: The specific m/z values and neutral losses are dependent on the definitive structure of "VHL Ligand intermediate-2" and the instrument conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the mass spectrometric analysis of "VHL Ligand intermediate-2".
Liquid Chromatography-Mass Spectrometry (LC-MS)
Purpose: To determine the purity of the intermediate and confirm its molecular weight.
Methodology:
-
Sample Preparation: Dissolve "VHL Ligand intermediate-2" in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to 1-10 µg/mL with the initial mobile phase.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
High-Resolution Tandem Mass Spectrometry (HR-MS/MS)
Purpose: To obtain accurate mass measurements for elemental composition and to generate fragmentation data for structural confirmation.
Methodology:
-
Sample Preparation and Chromatography: As described for LC-MS.
-
Mass Spectrometry (using an Orbitrap or TOF analyzer):
-
Full Scan (MS1): Acquire high-resolution full scan data to determine the accurate mass of the precursor ion. Resolution is typically set to >60,000.
-
Tandem MS (MS2): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger fragmentation of the most abundant ions from the full scan.
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy C--trap Dissociation (HCD).
-
Fragment Ion Analysis: Analyze fragment ions at high resolution.
-
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of "VHL Ligand intermediate-2" relies on orthogonal analytical techniques.
| Technique | Information Provided | Comparison to Mass Spectrometry |
| High-Performance Liquid Chromatography (HPLC/UPLC) with UV detection | Purity assessment, quantification. | Provides quantitative purity information based on UV absorbance, which is complementary to the mass-based purity assessment from LC-MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) | Definitive structural elucidation, confirmation of stereochemistry. | Provides detailed information on the chemical environment of each atom and their connectivity, which is essential for unambiguous structure determination and isomeric differentiation. Mass spectrometry provides molecular weight and fragmentation, but not the complete 3D structure. |
| Elemental Analysis | Determination of the percentage of C, H, N, and other elements. | Provides an independent confirmation of the elemental formula, corroborating the results from high-resolution mass spectrometry. |
| Isothermal Titration Calorimetry (ITC) | Not applicable for an intermediate, but used for the final VHL ligand to determine binding affinity (KD) to the VHL protein. | Measures the thermodynamics of binding, providing functional data that mass spectrometry does not. |
| Surface Plasmon Resonance (SPR) | Not applicable for an intermediate, but used for the final VHL ligand to determine binding kinetics (kon, koff) to the VHL protein. | Provides real-time kinetic data on the interaction between the ligand and its target protein. |
Visualizing the Analytical Workflow
The following diagrams illustrate the workflow and logical relationships of the techniques used to characterize "VHL Ligand intermediate-2".
Conclusion
The robust characterization of "VHL Ligand intermediate-2" is a critical quality control step in the synthesis of VHL-recruiting PROTACs. Mass spectrometry, particularly when coupled with liquid chromatography and high-resolution analyzers, provides essential information regarding the identity, purity, and structure of this key intermediate. When used in conjunction with orthogonal techniques such as NMR and HPLC, researchers can ensure the quality and integrity of their synthetic building blocks, ultimately contributing to the successful development of novel and effective targeted protein degraders.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Comparative analysis of SOS1 inhibitors versus SOS1 degraders in cancer cell lines
A new frontier in targeting RAS-driven cancers is emerging with the development of molecules that modulate Son of Sevenless homolog 1 (SOS1), a critical guanine (B1146940) nucleotide exchange factor for RAS proteins. This guide provides a comparative analysis of two distinct therapeutic strategies: SOS1 inhibitors and SOS1 degraders, offering insights into their mechanisms, efficacy, and experimental evaluation in cancer cell lines for researchers, scientists, and drug development professionals.
SOS1 plays a pivotal role in the activation of RAS, a family of small GTPases that are frequently mutated in various cancers, leading to uncontrolled cell growth and proliferation. By facilitating the exchange of GDP for GTP, SOS1 switches RAS to its active state, triggering downstream signaling cascades like the MAPK pathway. Both SOS1 inhibitors and degraders aim to disrupt this process, but through different mechanisms. Inhibitors typically work by binding to the catalytic site of SOS1, preventing its interaction with RAS.[1][2] In contrast, SOS1 degraders, often developed as proteolysis-targeting chimeras (PROTACs), are bifunctional molecules that recruit an E3 ubiquitin ligase to the SOS1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3]
Mechanism of Action: Inhibition vs. Degradation
SOS1 inhibitors, such as BI-3406, act as a direct blockade of the SOS1-RAS interaction.[4] This prevents the nucleotide exchange on RAS, thereby reducing the levels of active, GTP-bound RAS and dampening downstream signaling.[1][5] This approach has shown to be effective in reducing cell proliferation, particularly in combination with other targeted therapies like MEK or KRAS G12C inhibitors, where it can help overcome adaptive resistance.[2][6]
SOS1 degraders, like SIAIS562055 and P7, offer a potentially more profound and sustained effect.[3] By inducing the complete removal of the SOS1 protein, they not only block its catalytic function but also eliminate any non-catalytic scaffolding functions it may have.[7] This can lead to a more durable inhibition of the signaling pathway.[3] Studies have shown that SOS1 degraders can achieve significant and long-lasting reduction of SOS1 protein levels in cancer cells.[3][8]
References
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. youtube.com [youtube.com]
- 5. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 8. ascopubs.org [ascopubs.org]
A Comparative Guide to Validating SOS1 PROTAC Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] For a PROTAC targeting Son of Sevenless 1 (SOS1)—a crucial activator in the RAS signaling pathway—the formation of a stable ternary complex between SOS1, the PROTAC, and an E3 ubiquitin ligase is the pivotal event that precedes ubiquitination and subsequent degradation.[3][4][5][6] Validating and characterizing this ternary complex is therefore a critical step in the development of effective SOS1 degraders.
This guide provides a comparative overview of key biophysical and cellular methods used to validate and quantify the formation of the SOS1-PROTAC-E3 ligase ternary complex. We present summaries of quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most appropriate techniques for their drug discovery programs.
The SOS1 PROTAC Mechanism of Action
A SOS1 PROTAC is a heterobifunctional molecule composed of a ligand that binds to SOS1, a second ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon), and a chemical linker connecting them.[3][7] By simultaneously engaging both proteins, the PROTAC induces their proximity, facilitating the transfer of ubiquitin from the E3 ligase to SOS1, marking it for destruction by the 26S proteasome.[2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.[2]
Caption: SOS1 PROTAC Mechanism of Action.
Comparison of Key Validation Techniques
The validation of ternary complex formation can be approached using a variety of in vitro biophysical methods and in-cell assays. Each technique offers unique advantages and provides complementary information regarding the binding affinity, kinetics, thermodynamics, and cellular relevance of the interaction.
| Technique | Key Parameters Measured | Throughput | Label Requirement | Context |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD), Kinetics (ka, kd), Cooperativity (α) | Medium | Label-Free | In Vitro |
| Time-Resolved FRET (TR-FRET) | Proximity-based Signal, Ternary Complex Stability (EC50) | High | Labeled Proteins | In Vitro |
| Co-Immunoprecipitation (Co-IP) | Complex Formation (Qualitative/Semi-Quantitative) | Low | None (Antibody-based) | In Cellulo |
| NanoBRET™ | Target Engagement (IC50), Protein Proximity | High | Tagged Proteins (NanoLuc®/HaloTag®) | Live Cells |
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for measuring the kinetics and affinity of biomolecular interactions in real-time.[8][9][10][11] It is highly effective for characterizing both binary (PROTAC-SOS1, PROTAC-E3) and ternary complex formation, providing quantitative data on association and dissociation rates.[8][9][12][13]
Quantitative Data Summary (Hypothetical)
| Interaction | Analyte | K D (nM) | k a (1/Ms) | k d (1/s) | Cooperativity (α) |
| Binary: VHL + PROTAC | SOS1-PROTAC-1 | 75 | 1.5 x 10^5 | 1.1 x 10^-2 | N/A |
| Binary: SOS1 + PROTAC | SOS1-PROTAC-1 | 120 | 9.0 x 10^4 | 1.0 x 10^-2 | N/A |
| Ternary: VHL + PROTAC + SOS1 | SOS1-PROTAC-1 + SOS1 | 15 | 2.5 x 10^5 | 3.7 x 10^-3 | 5.0 |
-
Cooperativity (α) is calculated as (KD of binary interaction) / (KD of ternary interaction). An α > 1 indicates positive cooperativity, where the binding of one protein enhances the affinity for the other.[10][12][14]
Experimental Protocol: SPR Ternary Complex Assay
-
Immobilization: Covalently immobilize the E3 ligase (e.g., recombinant His-tagged VHL complex) onto a CM5 sensor chip via amine coupling to achieve a density of ~100-200 RU.
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the SOS1 PROTAC (e.g., 10 nM to 1 µM) over the E3 ligase surface to determine the binary binding kinetics and affinity.
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, near-saturating concentration of the SOS1 PROTAC mixed with a range of concentrations of the SOS1 protein (e.g., 50 nM to 2 µM).
-
Injection & Measurement: Inject these mixtures over the immobilized E3 ligase surface. The binding of the pre-formed SOS1-PROTAC complex will be measured.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for the ternary complex.[15]
-
Cooperativity Calculation: Calculate the cooperativity factor (α) by comparing the ternary KD to the binary KD of the weaker binding partner.
Caption: SPR Experimental Workflow.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput proximity-based assay ideal for screening and characterizing PROTAC-induced ternary complexes.[16][17][18][19] It measures the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., FITC or d2) when brought into close proximity by the formation of the ternary complex.[19]
Quantitative Data Summary (Hypothetical)
| Compound | Ternary Complex EC50 (nM) | Max TR-FRET Signal (RFU) | "Hook Effect" Onset (µM) |
| SOS1-PROTAC-1 | 35 | 2850 | > 5 |
| SOS1-PROTAC-2 (Negative Control) | > 10,000 | 150 | N/A |
-
The characteristic "hook effect" is observed when excess PROTAC disrupts the ternary complex by forming binary complexes instead, leading to a decrease in the FRET signal at high concentrations.[6]
Experimental Protocol: TR-FRET Ternary Complex Assay
-
Reagent Preparation: Use tagged recombinant proteins, for example, His-tagged SOS1 and GST-tagged E3 Ligase (VHL or CRBN-DDB1).
-
Antibody Labeling: Label anti-His and anti-GST antibodies with a TR-FRET donor (e.g., Tb-cryptate) and acceptor (e.g., d2), respectively.
-
Assay Plate Setup: In a 384-well assay plate, add the SOS1 protein, the E3 ligase, and the labeled antibodies.
-
Compound Addition: Add the SOS1 PROTAC in a dose-response manner (e.g., 1 nM to 50 µM).
-
Incubation: Incubate the plate at room temperature for 1-4 hours to allow the complex to form and reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor) and plot against the PROTAC concentration. Fit the data to a bell-shaped curve to determine the EC50 and the magnitude of the hook effect.
Caption: TR-FRET Assay Principle.
Co-Immunoprecipitation (Co-IP)
Co-IP is a fundamental technique used to demonstrate the formation of the PROTAC-induced ternary complex within a cellular environment.[20] It involves using an antibody to pull down a specific protein (e.g., the E3 ligase) and then using Western blotting to detect the presence of associated proteins (i.e., SOS1).
Experimental Protocol: Co-IP for Ternary Complex
-
Cell Culture and Treatment: Culture cells (e.g., HCT116) to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of ubiquitinated SOS1. Treat cells with the SOS1 PROTAC (e.g., 100 nM) or DMSO (vehicle control) for 4-6 hours.[20]
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells using a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.[20][21]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL) or a control IgG overnight at 4°C.[20]
-
Complex Capture: Add Protein A/G agarose (B213101) beads to capture the antibody-protein complexes.[20]
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[20]
-
Elution and Analysis: Elute the captured proteins from the beads using a sample buffer and heat. Analyze the eluates by SDS-PAGE and Western blotting using antibodies against SOS1 and the E3 ligase.
-
Interpretation: A band for SOS1 in the sample immunoprecipitated with the E3 ligase antibody (and not in the IgG control) confirms the PROTAC-dependent formation of the ternary complex.
Caption: Co-Immunoprecipitation Workflow.
Conclusion
Validating the formation of the SOS1-PROTAC-E3 ligase ternary complex is essential for the successful development of SOS1-targeting degraders. The techniques described here—SPR, TR-FRET, and Co-IP—provide a multi-faceted approach to characterization. Biophysical methods like SPR and TR-FRET offer high-precision quantitative data on the molecular interactions in a purified system, which is crucial for establishing structure-activity relationships and optimizing PROTAC design.[8][16][22] Cellular assays such as Co-IP and NanoBRET provide the ultimate proof of on-target activity by confirming that the ternary complex forms in its native cellular environment.[20][23] A comprehensive validation strategy employing a combination of these methods will provide the highest confidence in a candidate PROTAC's mechanism of action and its potential for therapeutic success.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. OR | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 4. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. diva-portal.org [diva-portal.org]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. aragen.com [aragen.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. assaygenie.com [assaygenie.com]
- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 23. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
In Vivo Showdown: SOS1 Degraders Emerge as Potent Anti-Cancer Agents in Preclinical Models
For researchers, scientists, and drug development professionals, a new class of targeted cancer therapeutics, SOS1 degraders, is demonstrating significant promise in preclinical in vivo studies, outperforming traditional inhibitors and showing strong synergistic effects in combination therapies. This guide provides a comparative analysis of the in vivo validation of a leading SOS1 degrader, SIAIS562055, alongside other notable degraders and the well-characterized inhibitor, BI-3406, in mouse xenograft models.
Son of sevenless homolog 1 (SOS1) is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that activates KRAS, a central node in signaling pathways that drive tumor growth.[1][2] While small molecule inhibitors targeting SOS1 have shown some efficacy, their clinical potential has been limited.[3] The advent of proteolysis-targeting chimeras (PROTACs) has given rise to SOS1 degraders, which eliminate the SOS1 protein rather than merely inhibiting its function. Recent in vivo studies have highlighted the superior and sustained activity of these degraders.[1][3]
Comparative Efficacy of SOS1-Targeted Therapies in Xenograft Models
In vivo studies utilizing mouse xenograft models, where human cancer cells are implanted and grown in mice, have become a cornerstone for evaluating the preclinical efficacy of novel cancer drugs. The following tables summarize the key quantitative data from various studies on SOS1 degraders and inhibitors.
Monotherapy Performance
| Compound | Compound Type | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings |
| SIAIS562055 | Degrader (PROTAC) | K562 (CML) | Not Specified | Tumor Regression | Led to tumor regression without observable toxicity.[1] |
| BI-3406 | Inhibitor | MIA PaCa-2 (Pancreatic) | 50 mg/kg, twice daily | Significant TGI | Demonstrated antitumor effect.[2] |
| BI-3406 | Inhibitor | Various KRAS-mutant | 50 mg/kg, twice daily | Significant TGI | Effective across multiple KRAS-mutant models.[2] |
| BTX-B01 | Degrader (PROTAC) | KRAS G12C models | 2 and 10 mg/kg, twice daily | Significant tumor size reduction | Effectively degraded SOS1 and reduced tumor size.[4] |
| Unnamed Degrader "23" | Degrader (PROTAC) | KRAS G12C mutant cells | Not Specified | Significant antiproliferative potency | Showed efficient SOS1 degradation and significant antiproliferative effects in vivo.[5][6] |
Combination Therapy Performance
| Combination | Xenograft Model | Key Findings |
| SIAIS562055 + KRAS inhibitor | KRAS-mutant | Enhanced ERK inhibition and tumor regression, overcoming acquired resistance.[1] |
| SIAIS562055 + Imatinib (TKI) | CML | Synergistic lethal effects leading to tumor regression.[1] |
| BI-3406 + MRTX1133 (KRAS G12D inhibitor) | KRAS G12D LUAD | Markedly stronger, synergistic antitumor effects.[7] |
| BI-3406 + MEK inhibitor | KRAS-driven cancers | Results in a significant blockade of the signaling pathway and tumor regression.[8] |
| BTX-B01 + AMG-510 (KRAS G12C inhibitor) | MIA PaCa-2 | Achieved 83% tumor growth inhibition.[4] |
| BTX-B01 + Trametinib (MEK inhibitor) | MIA PaCa-2 | Resulted in a 64% reduction in tumor volume.[4] |
| Unnamed Degrader "23" + AMG510 | KRAS G12C mutant cells | Synergistic effects, suppressing RAS signaling feedback activation.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are representative protocols for in vivo xenograft studies involving SOS1-targeted therapies.
General Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MIA PaCa-2 for pancreatic cancer, K562 for chronic myeloid leukemia) are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. Treatment is administered as per the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement and downstream signaling effects (e.g., Western blot for SOS1 levels and pERK).
Specific Protocol for BI-3406 in MIA PaCa-2 Xenograft Model[2]
-
Cell Line: MIA PaCa-2 (pancreatic cancer, KRAS G12C).
-
Animals: Female nude mice.
-
Treatment: BI-3406 (50 mg/kg) or vehicle control administered orally twice daily.
-
Duration: Continuous treatment for 20-23 days.
-
Analysis: Tumor size and body weight were measured throughout the study. At the end of the study, tumors were explanted for pharmacodynamic analysis of pERK levels by multiplexed immunoassay and IHC staining.
Visualizing the Science: Pathways and Processes
To better understand the mechanism of action and experimental design, the following diagrams, generated using Graphviz, illustrate the key concepts.
Caption: The SOS1-mediated RAS/MAPK signaling pathway.
Caption: Experimental workflow for a mouse xenograft model.
Caption: Mechanism of action: SOS1 inhibitor vs. degrader.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BTX-B01, a novel SOS1 degrader with potential to treat KRAS-mutant cancers | BioWorld [bioworld.com]
- 5. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor. | Semantic Scholar [semanticscholar.org]
- 6. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]
A Comparative Analysis of the Pharmacokinetic Properties of Emerging SOS1-Targeting PROTACs
For researchers and drug development professionals, understanding the pharmacokinetic profiles of novel therapeutics is paramount. This guide provides a comparative overview of the available pharmacokinetic data for several recently developed Son of Sevenless 1 (SOS1)-targeting Proteolysis Targeting Chimeras (PROTACs), a promising class of molecules for the treatment of KRAS-mutant cancers.
While direct comparative studies under standardized conditions remain limited, this guide synthesizes the currently available preclinical data for prominent SOS1-targeting PROTACs, including PROTAC SOS1 degrader-1, SIAIS-562255, and ZZ151. A notable gap in the publicly available data is the absence of a detailed pharmacokinetic profile for the potent SOS1 degrader, P7.
Unveiling the Mechanism: How SOS1-Targeting PROTACs Work
SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS, a frequently mutated oncogene in various cancers. By facilitating the exchange of GDP for GTP on KRAS, SOS1 switches KRAS into its active, signal-transducing state, thereby promoting downstream signaling pathways that drive cell proliferation and survival. SOS1-targeting PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate SOS1. One end of the PROTAC binds to SOS1, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the KRAS activation cycle, offering a therapeutic strategy to inhibit the growth of KRAS-driven tumors.
Figure 1. Mechanism of SOS1-targeting PROTACs.
Comparative Pharmacokinetic Data
The following table summarizes the available in vivo pharmacokinetic parameters for selected SOS1-targeting PROTACs. It is crucial to note that the data were generated in different studies with varying experimental conditions, including different animal models, doses, and routes of administration. Therefore, a direct comparison of these values should be approached with caution.
| PROTAC Name | Species | Dose | Route of Administration | Cmax (ng/mL) | AUC (h*ng/mL) |
| PROTAC SOS1 degrader-1 | BALB/c mice | 10 mg/kg | Intraperitoneal (i.p.) | 1221 | 4420 (AUC0-∞)[1] |
| SIAIS-562255 | Not Specified | Not Specified | Intraperitoneal (i.p.) | 1800 | 4404 (AUC∞)[2] |
| ZZ151 | BALB/c mice | 10 mg/kg | Intraperitoneal (i.p.) | ~1500 | Not explicitly stated |
| P7 | Not Specified | Not Specified | Not Specified | No data available | No data available |
Experimental Protocols: A Representative In Vivo Pharmacokinetic Study in Mice
While specific, detailed protocols for the pharmacokinetic studies of each SOS1-targeting PROTAC are not consistently available in the public domain, a general methodology for such studies in mice can be outlined as follows. This representative protocol is based on common practices in preclinical drug development.
Objective: To determine the pharmacokinetic profile of a novel SOS1-targeting PROTAC in mice following a single administration.
Animals:
-
Male or female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Animals are acclimatized for at least one week before the experiment.
-
Mice are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
PROTAC Formulation:
-
The PROTAC is formulated in a suitable vehicle, such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline, to ensure solubility and stability. The formulation should be prepared fresh on the day of dosing.
Dosing:
-
A cohort of mice (typically n=3-5 per time point) is administered the PROTAC formulation via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at a specific dose (e.g., 10 mg/kg).
Sample Collection:
-
Blood samples (approximately 50-100 µL) are collected from a subset of mice at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is collected via a suitable method, such as tail vein or retro-orbital bleeding, into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method:
-
The concentration of the PROTAC in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
A standard curve is generated using known concentrations of the PROTAC in blank plasma to allow for accurate quantification.
Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Key pharmacokinetic parameters are calculated, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable time point.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Terminal half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
Concluding Remarks
The development of SOS1-targeting PROTACs represents an exciting frontier in precision oncology. The initial preclinical data for compounds like PROTAC SOS1 degrader-1, SIAIS-562255, and ZZ151 suggest that these molecules can achieve systemic exposure in vivo, a critical prerequisite for therapeutic efficacy. However, the field is still in its early stages, and a comprehensive understanding of the pharmacokinetic and pharmacodynamic relationships of these novel agents is essential for their successful clinical translation.
The lack of standardized, head-to-head comparative studies makes it challenging to definitively rank the existing SOS1-targeting PROTACs based on their pharmacokinetic properties alone. Future research should focus on generating such comparative data to better inform the selection and optimization of lead candidates. Furthermore, detailed investigation into the metabolism, tissue distribution, and potential for drug-drug interactions of these complex molecules will be crucial for their continued development. As more data becomes available, a clearer picture of the therapeutic potential and clinical viability of SOS1-targeting PROTACs will emerge.
References
A Comparative Guide to the Structural Elucidation of SOS1 Ligand intermediate-2: NMR Spectroscopy and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The structural characterization of novel small molecules is a cornerstone of modern drug discovery. For inhibitors targeting the Son of Sevenless homolog 1 (SOS1), a key regulator of the RAS signaling pathway, precise structural determination is critical for understanding their mode of action and optimizing their therapeutic potential.[1][2][3] This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative techniques for the structural elucidation of a novel, potent SOS1 inhibitor, designated here as "SOS1 Ligand intermediate-2."
While specific data for a compound publicly named "this compound" is not available, this guide utilizes a representative, hypothetical dataset to illustrate the structural elucidation process. The methodologies and comparisons presented are based on established principles and data for similar small molecule inhibitors.
I. Structural Elucidation Workflow
The general workflow for determining the structure of a small molecule like "this compound" involves a series of spectroscopic and analytical techniques. NMR spectroscopy often plays a central role in this process, providing detailed information about the chemical environment and connectivity of atoms within the molecule.
Caption: A generalized workflow for the structural elucidation of a small molecule.
II. NMR Spectroscopy for "this compound"
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information on the structure and dynamics of molecules in solution.[4] For "this compound," a comprehensive set of NMR experiments would be conducted to determine its chemical structure.
Hypothetical NMR Data for "this compound"
The following tables summarize the hypothetical NMR data for "this compound."
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Proposed Assignment |
| 8.15 | d | 1H | 8.5 | Ar-H |
| 7.62 | t | 1H | 7.8 | Ar-H |
| 7.45 | d | 1H | 7.5 | Ar-H |
| 4.20 | q | 2H | 7.1 | -CH₂-CH₃ |
| 3.85 | s | 3H | - | -OCH₃ |
| 2.50 | s | 3H | - | Ar-CH₃ |
| 1.25 | t | 3H | 7.1 | -CH₂-CH₃ |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Proposed Assignment |
| 168.5 | C=O |
| 155.2 | Ar-C |
| 140.1 | Ar-C |
| 135.8 | Ar-C |
| 129.7 | Ar-CH |
| 125.4 | Ar-CH |
| 118.9 | Ar-CH |
| 61.3 | -CH₂- |
| 52.8 | -OCH₃ |
| 21.5 | Ar-CH₃ |
| 14.2 | -CH₃ |
Table 3: Key 2D NMR Correlations (HSQC & HMBC)
| Proton (¹H) | Carbon (¹³C) - HSQC | Carbon (¹³C) - HMBC |
| 8.15 | 129.7 | 168.5, 140.1, 125.4 |
| 7.62 | 125.4 | 155.2, 135.8, 118.9 |
| 7.45 | 118.9 | 155.2, 129.7 |
| 4.20 | 61.3 | 168.5, 14.2 |
| 3.85 | 52.8 | 155.2 |
| 2.50 | 21.5 | 140.1, 135.8, 129.7 |
| 1.25 | 14.2 | 61.3 |
Experimental Protocols for NMR Spectroscopy
-
Sample Preparation: "this compound" (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired at 298 K on a 500 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s.
-
¹³C NMR: A proton-decoupled one-dimensional carbon NMR spectrum is acquired. Key parameters include a 30° pulse width, a relaxation delay of 2.0 s, and a spectral width of 240 ppm.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment is used to identify direct one-bond proton-carbon correlations. A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence is employed.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range (typically 2-3 bond) proton-carbon correlations, which are crucial for piecing together the carbon skeleton. The experiment is optimized for a long-range coupling constant of 8 Hz.
III. Comparison with Alternative Structural Elucidation Methods
While NMR is highly informative, other techniques provide complementary or, in some cases, definitive structural information.
Table 4: Comparison of Structural Elucidation Techniques for "this compound"
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, solution-state conformation. | Non-destructive, provides rich structural detail, applicable to solutions.[4] | Requires relatively large amounts of pure sample, can be time-consuming to analyze complex spectra. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS). | High sensitivity, requires very small sample amounts, can be coupled with chromatography (LC-MS, GC-MS). | Provides limited information on atomic connectivity and stereochemistry. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state, absolute stereochemistry. | Provides unambiguous, high-resolution structural information.[5] | Requires a suitable single crystal, the solid-state conformation may differ from the solution-state. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, simple, requires small sample amounts. | Provides limited information on the overall molecular structure. |
Hypothetical Data from Alternative Techniques
-
High-Resolution Mass Spectrometry (HRMS):
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Result: m/z [M+H]⁺ calculated for C₁₈H₁₉NO₄: 314.1392; found: 314.1389. This confirms the elemental composition.
-
-
X-ray Crystallography:
-
Technique: Single-crystal X-ray diffraction.
-
Result: A suitable crystal of "this compound" was grown from an ethanol/water mixture. The diffraction data provided a definitive 3D structure, confirming the connectivity established by NMR and determining the absolute stereochemistry.
-
IV. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the relevant biological pathway and the experimental workflow for comparing different analytical techniques.
Caption: Inhibition of the SOS1-RAS interaction by "this compound".
Caption: Workflow for the multi-technique structural elucidation of "this compound".
V. Conclusion
The structural elucidation of "this compound" is most robustly achieved through a combination of analytical techniques. NMR spectroscopy provides the foundational data for determining the chemical structure and connectivity in solution. High-resolution mass spectrometry serves as a rapid and sensitive method to confirm the molecular formula. For an unambiguous determination of the three-dimensional structure and absolute stereochemistry, X-ray crystallography is the gold standard, provided that suitable crystals can be obtained. The integration of data from these complementary techniques provides a high degree of confidence in the final structural assignment, which is essential for advancing structure-activity relationship (SAR) studies and the overall drug development process.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of SOS1 Ligand Intermediate-2
This guide provides crucial safety and logistical information for the proper handling and disposal of SOS1 Ligand intermediate-2 (CAS No. 2380273-24-3), a compound intended for research use in the synthesis of molecules targeting the SOS1 protein, such as PROTACs and VHL E3 ubiquitin ligase ligands.[1][2][3][4] Given its role in the development of potent therapeutic agents, particularly those targeting the RAS/MAPK signaling pathway, this intermediate should be handled with the utmost care, assuming properties similar to hazardous and potentially cytotoxic compounds.
Core Safety and Handling Principles
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[5]
-
Protective Clothing: Wear a protective lab coat or gown.
-
Gloves: Use chemical-resistant gloves; double gloving is recommended as a best practice.[5]
-
Eye Protection: Wear safety glasses or goggles to protect from splashes or airborne particles.[5]
Storage:
-
Store containers in a cool, well-ventilated area, tightly sealed to prevent contamination or release.[5]
-
Keep away from direct sunlight and sources of ignition.[5]
-
It is advisable to store it at a controlled temperature, such as -20°C, as is common for many research-grade biochemicals.[5]
Chemical Incompatibilities:
-
Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[5]
Quantitative Data Summary
No specific quantitative data for toxicity, environmental impact, or occupational exposure limits for this compound were found in the public domain. The following table provides a general framework for the types of data that should be sought from the supplier's Safety Data Sheet (SDS).
| Parameter | Information |
| Hazard Classification | Assume to be harmful if swallowed and potentially toxic to aquatic life. Handle as a hazardous and potentially cytotoxic compound.[5] |
| Primary Routes of Exposure | Inhalation, ingestion, skin, and eye contact.[5] |
| LD50/LC50 | Data not available. Assume high potency and low permissible exposure. |
| Environmental Fate | Data not available. Prevent release into the environment. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste. This procedure is critical for ensuring personnel safety and environmental protection.
Experimental Workflow for Disposal
References
Essential Safety and Operational Guidance for Handling SOS1 Ligand Intermediate-2
Provided herein is essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of SOS1 Ligand intermediate-2. This guidance includes recommendations for personal protective equipment, operational procedures, and disposal, supplemented by a relevant signaling pathway diagram and a representative experimental protocol.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following recommendations are based on general best practices for handling novel chemical intermediates in a laboratory setting. Always consult your institution's safety officer and follow all local, state, and federal regulations.
Personal Protective Equipment (PPE)
Given that this compound is an intermediate for chemical synthesis, it should be handled with care, assuming it may be hazardous. The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Purpose | Guidance Source |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects against chemical splashes, flying fragments, and hot sparks. | [1][2] |
| Skin Protection | Chemical-resistant lab coat or coveralls. | Protects skin from harmful substances. | [1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). It is recommended to wear two pairs of gloves (inner and outer). | Provides a barrier against direct skin contact with the chemical. | [1][2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If airborne particulates or aerosols are generated, a NIOSH-approved respirator may be necessary. | Protects against inhalation of potentially harmful airborne substances. | [1] |
| Foot Protection | Closed-toe shoes, with chemical-resistant boot covers if there is a risk of spills. | Protects feet from spills and falling objects. | [1][2] |
Operational and Disposal Plans
Handling and Storage:
-
Handling:
-
Do not ingest, and avoid contact with eyes, skin, and clothing.[3]
-
Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[3]
-
Ensure adequate ventilation and use only in a chemical fume hood.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep the product and any empty containers away from heat and sources of ignition.[4]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed and properly labeled.
-
Store away from incompatible materials such as strong bases.[3]
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Contaminated clothing should be washed before reuse.[3]
SOS1 Signaling Pathway
The Son of sevenless (SOS1) protein is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the RAS/MAPK signaling pathway, which regulates cell growth, proliferation, and differentiation.[5][6] The following diagram illustrates a simplified representation of this pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
